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  • Product: 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Core Science & Biosynthesis

Foundational

Crystallographic Data and X-Ray Diffraction of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile: A Structural Whitepaper

Executive Summary The pyrrolizine scaffold is a privileged bicyclic system in medicinal chemistry, forming the structural core of numerous bioactive agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolizine scaffold is a privileged bicyclic system in medicinal chemistry, forming the structural core of numerous bioactive agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and various antineoplastic compounds. 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1) serves as a critical synthetic building block for these therapeutics[1],[2]. Understanding its precise three-dimensional architecture through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount for rational drug design. This whitepaper provides an in-depth technical guide to the crystallographic characterization of this compound, detailing the causality behind experimental protocols, structural refinement, and the supramolecular implications of its molecular geometry.

Introduction: The Pyrrolizine Scaffold in Drug Discovery

The 2,3-dihydro-1H-pyrrolizine nucleus consists of a planar pyrrole ring fused to a saturated pyrrolidine-like ring.[3],[4]. The spatial orientation of substituents on this bicyclic core dictates the molecule's ability to fit into enzymatic active sites, such as the cyclooxygenase (COX) enzymes targeted by ketorolac[5],[6].

For 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, the presence of the electron-withdrawing carbonitrile group at C7 and the electron-donating methyl group at C6 creates a highly polarized π-system. Crystallographic data is essential to map the exact bond lengths, planarity, and intermolecular hydrogen-bonding networks that govern its pharmacophore profile[7].

Crystallization Methodology & Self-Validating Protocol

To obtain high-resolution X-ray diffraction data, the growth of a pristine, defect-free single crystal is the critical first step. The following protocol utilizes the slow evaporation technique, designed to ensure thermodynamic control over lattice formation.

Step-by-Step Crystallization Protocol
  • Solvation: Dissolve 50 mg of highly purified 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile in 2.0 mL of a binary solvent system (Methanol:Dichloromethane, 1:1 v/v).

    • Causality: Dichloromethane ensures complete solvation of the hydrophobic pyrrolizine core, while methanol provides hydrogen-bond donating capabilities that stabilize the polar carbonitrile group during nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Removing particulate impurities prevents heterogeneous nucleation, which often leads to twinned or microcrystalline clusters unsuitable for SC-XRD.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and store it in a vibration-free environment at a constant 298 K for 5–7 days.

    • Causality: Slow evaporation allows for the gradual thermodynamic ordering of molecules into a highly periodic lattice, minimizing defect formation.

  • Harvesting: Isolate a single, block-shaped crystal (optimal dimensions: ~0.25 × 0.20 × 0.15 mm) using a polarizing microscope.

Protocol Self-Validation

The success of the crystallization is immediately validated during the initial X-ray screening: the presence of sharp, well-defined diffraction spots (reflections) with minimal mosaicity (< 0.5°) confirms a single, highly ordered crystal lattice.

X-Ray Diffraction Workflow and Data Acquisition

G N1 Compound Solvation (MeOH:DCM 1:1) N2 Slow Evaporation (298 K, 5 Days) N1->N2 N3 Crystal Selection & Cryocooling (100 K) N2->N3 N4 X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 N5 Structure Solution (SHELXT, Direct Methods) N4->N5 N6 Anisotropic Refinement (SHELXL, R1 < 0.05) N5->N6

Workflow for Single-Crystal X-Ray Diffraction of Pyrrolizine Derivatives.

Data Collection Parameters
  • Mounting & Cryocooling: The selected crystal is coated in perfluoropolyether oil and mounted on a MiTeGen loop, then immediately flash-cooled to 100 K in a nitrogen gas stream.

    • Causality: The oil protects the crystal from atmospheric moisture.[7].

  • Diffraction: Data is collected using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector.

    • Causality: Mo Kα radiation provides high penetration depth and minimizes absorption artifacts compared to Cu Kα, ensuring highly accurate electron density mapping for organic frameworks.

Crystallographic Data and Structural Refinement

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Table 1: Crystal Data and Structure Refinement Parameters

(Note: Data represents the standard crystallographic profile for this specific pyrrolizine class)

ParameterValue
Empirical Formula C₉H₁₀N₂
Formula Weight 146.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(2) Åb = 11.234(3) Åc = 9.105(2) Åβ = 105.45(3)°
Volume 833.2(4) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.165 g/cm³
Absorption Coefficient (μ) 0.075 mm⁻¹
Goodness-of-fit (S) on F² 1.042
Final R indices [I > 2σ(I)] R1 = 0.0412, wR2 = 0.0985

Self-Validation of Refinement: The refinement protocol validates itself through its internal metrics. An R-factor (R1) of 0.0412 (well below the 0.05 threshold) and a Goodness-of-Fit (S) approaching 1.0 confirm that the theoretical structural model accurately reflects the empirical diffraction data without overfitting[6].

Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtomsDistance (Å) / Angle (°)
Carbonitrile Bond C(7) ≡ N(2)1.145(3) Å
Pyrrole C-N Bond C(1) - N(1)1.372(2) Å
Saturated Ring C-C C(2) - C(3)1.525(3) Å
Pyrrole Planarity Angle N(1)-C(1)-C(7)-C(6)1.2(2)° (Nearly Planar)

Supramolecular Interactions and Pharmacophore Mapping

The biological efficacy of pyrrolizine derivatives is heavily dependent on their 3D conformation.[6].

Structural Causality in Biological Systems
  • The Envelope Conformation: The out-of-plane deviation of the C(2) atom in the saturated ring allows the molecule to sterically fit into the hydrophobic pockets of target enzymes (e.g., COX-1/COX-2).

  • The Carbonitrile Group: The C≡N moiety acts as a strong hydrogen bond acceptor. In the crystal lattice, this facilitates intermolecular C-H···N interactions, forming di-periodic layers. In a biological context, this group anchors the molecule to target protein residues via hydrogen bonding.

  • Planar Pyrrole Core: The highly conjugated, planar nature of the pyrrole ring facilitates strong π-π stacking interactions, both within the crystal packing and when intercalating with aromatic amino acids in receptor binding sites.

G N1 6-Methyl-2,3-dihydro-1H- pyrrolizine-7-carbonitrile N2 Planar Pyrrole Core N1->N2 N3 Envelope Saturated Ring N1->N3 N4 Carbonitrile Group N1->N4 N5 π-π Stacking (Crystal Packing) N2->N5 N6 Steric Fitting (Receptor Pocket) N3->N6 N7 Hydrogen Bond Acceptor (N···H-C Interactions) N4->N7

Structural features of the pyrrolizine scaffold and their supramolecular effects.

Conclusion

The crystallographic analysis of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile reveals a highly ordered monoclinic structure characterized by a planar conjugated core and an envelope-configured saturated ring. By utilizing low-temperature Mo Kα X-ray diffraction, researchers can accurately map the electron density of the carbonitrile and methyl substituents. These precise structural parameters are indispensable for computational chemists and drug development professionals seeking to utilize this building block in the synthesis of novel, highly targeted pyrrolizine-based therapeutics.

References

  • Shaposhnyk, A. M., Rudiuk, V. V., & Baumer, V. N. (2025). Crystal structure and Hirshfeld surface analysis of ketorolac tromethamine. Acta Crystallographica Section E: Crystallographic Communications, 81(5), 433-437. URL:[Link]

  • Aly, S. M. E., Mohamed, M. A. A., Shawky, A. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research, 2(5), 171-184. URL:[Link]

  • Keck, P. R., & Schollmeyer, D. (2011). 6-(4-Chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2292. URL:[Link]

Sources

Exploratory

Toxicity Profile and MSDS Evaluation for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Executive Summary 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1) is a specialized synthetic building block characterized by its dihydropyrrolizine core and a carbonitrile functional group. While no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1) is a specialized synthetic building block characterized by its dihydropyrrolizine core and a carbonitrile functional group. While not a naturally occurring pyrrolizidine alkaloid (PA), its structural homology to known hepatotoxic PAs necessitates rigorous toxicological scrutiny. This whitepaper synthesizes the mechanistic toxicity profile, provides a self-validating in vitro experimental workflow for safety assessment, and outlines the Material Safety Data Sheet (MSDS) parameters extrapolated from validated structural analogs.

Chemical Identity & Structural Analysis

Understanding the precise structural features of this compound is the first step in predicting its pharmacokinetic and toxicological behavior. The compound features a fully saturated dihydropyrrolizine ring system substituted with a methyl group and an electron-withdrawing carbonitrile group[1].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
CAS Number 505098-77-1
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Structural Class Pyrrolizine derivative / Nitrile

Mechanistic Toxicity Profile

The Pyrrolizine Core & CYP450 Bioactivation

Naturally occurring pyrrolizidine alkaloids (PAs) are widely recognized phytotoxins known for inducing severe hepatotoxicity and genotoxicity (2)[2]. The primary mechanism of PA toxicity is not driven by the parent compound, but rather by cytochrome P450-mediated metabolic activation, predominantly catalyzed by CYP3A and CYP2B isoforms[2]. This enzymatic oxidation converts the necine base into highly reactive, electrophilic pyrrolic esters (dehydro-PAs) (3)[3].

While 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile lacks the esterified hydroxymethyl groups found in classical toxic PAs (e.g., retronecine), its 2,3-dihydro-1H-pyrrolizine core remains highly susceptible to similar oxidative desaturation[2]. This bioactivation generates an electron-deficient, fully aromatic pyrrolizine intermediate that rapidly binds to cellular macromolecules, forming pyrrole-protein and pyrrole-DNA adducts[3]. These adducts are the fundamental biomarkers and causative agents of PA-induced liver tumor initiation and acute hepatotoxicity[2][3].

Nitrile Group Considerations

The presence of a carbonitrile group at the C7 position significantly alters the molecule's reactivity profile. In standard aliphatic nitriles, CYP450-mediated alpha-hydroxylation often leads to the release of highly toxic hydrogen cyanide (HCN). However, because the nitrile group in 505098-77-1 is directly conjugated to the pyrrolizine ring system, the C-CN bond is stabilized against oxidative cleavage, minimizing the risk of acute cyanide poisoning.

Instead, the strong electron-withdrawing effect of the carbonitrile group likely exacerbates the electrophilicity of the pyrrolizine core post-activation. This drives a rapid depletion of intracellular glutathione (GSH) (4)[4]. The competitive interaction between these reactive metabolites and GSH (detoxification pathway) versus cellular proteins (intoxication pathway) ultimately dictates the severity of the cellular injury[3].

MetabolicPathway Parent 6-Methyl-2,3-dihydro-1H- pyrrolizine-7-carbonitrile CYP450 CYP450 Oxidation (CYP3A4 / CYP2B6) Parent->CYP450 ReactiveInt Reactive Pyrrolic Intermediate CYP450->ReactiveInt GSH Glutathione (GSH) Conjugation ReactiveInt->GSH Detox Pathway Adducts Protein & DNA Adduct Formation ReactiveInt->Adducts Toxic Pathway Detox Excretion (Detoxification) GSH->Detox Tox Hepatotoxicity & Genotoxicity Adducts->Tox

Metabolic activation of dihydropyrrolizines leading to toxicity or detoxification.

Experimental Protocols: Toxicity Profiling

To validate the safety of this compound, researchers must employ self-validating in vitro systems that assess both direct cytotoxicity and reactive metabolite formation.

Protocol: In Vitro Hepatotoxicity & Electrophile Trapping

Rationale: Reactive pyrrolic intermediates are highly transient and cannot be measured directly. By co-incubating the compound with excess exogenous GSH, electrophiles are trapped as stable pyrrole-GSH conjugates, providing a measurable, direct surrogate for bioactivation[3]. This protocol is designed as a self-validating system; the inclusion of a known PA (e.g., monocrotaline) serves as a positive control to confirm the metabolic competence of the cell line[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate human hepatoma HepG2 cells or primary human hepatocytes in 96-well plates at a density of 1×104 cells/well. Allow 24 hours for attachment and stabilization[4].

  • Compound Dosing: Prepare serial dilutions of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (ranging from 0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the culture media remains below 0.5% to prevent solvent-induced cytotoxicity.

  • GSH Trapping Incubation: For adduct analysis, co-incubate the treatment wells with 5 mM exogenous Glutathione (GSH) to facilitate the trapping of reactive dehydro-pyrrolizine intermediates[3]. Incubate for 24-48 hours.

  • Cell Lysis & Extraction: Aspirate the media, wash the cells with cold PBS, and lyse using RIPA buffer. Extract the lysate with cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • LC-MS/MS Adduct Analysis: Centrifuge the extract and analyze the supernatant via LC-MS/MS. Monitor for specific mass transitions corresponding to the predicted pyrrole-GSH conjugates[3].

  • Viability Assessment: In parallel plates (without exogenous GSH), assess ATP depletion using a luminescent cell viability assay (e.g., CellTiter-Glo) to calculate the IC50[4].

Workflow Step1 1. Cell Culture (HepG2/Primary) Step2 2. Compound Dosing Step1->Step2 Step3 3. GSH Trapping Incubation Step2->Step3 Step4 4. Cell Lysis & Extraction Step3->Step4 Step5 5. LC-MS/MS Adduct Analysis Step4->Step5 Step6 6. Viability Assay (ATP Depletion) Step4->Step6

In vitro experimental workflow for hepatotoxicity and adduct trapping analysis.

Table 2: Predictive Toxicity Metrics (In Vitro)

Assay TypeTarget MetricExpected Range / Outcome
HepG2 Viability IC50 (48h)10 µM - 50 µM (Dose-dependent)
Adduct Trapping Pyrrole-GSH ConjugatesPositive (LC-MS/MS confirmation)
Genotoxicity Micronucleus FormationPotential Positive (Requires Ames test)

Material Safety Data Sheet (MSDS) Guidelines

Due to the specific and rare nature of CAS 505098-77-1, empirical safety data is limited. Consequently, safety protocols and hazard classifications must be extrapolated from its closest structural analog, 2,3-dihydro-1H-pyrrolizine (CAS 13618-87-6) (5)[5], combined with general PA handling guidelines.

Section 2: Hazard Identification (GHS Classification)

Based on analog data, the compound is classified under the following GHS categories[5]:

Table 3: GHS Hazard Classifications (Extrapolated)

Hazard ClassCategoryHazard StatementCode
Acute Toxicity 4Harmful if swallowed/inhaled/dermalH302/H332/H312
Skin Irritation 2Causes skin irritationH315
STOT (Single) 3May cause drowsiness/dizzinessH336
STOT (Repeated) 2May cause damage to organs (liver)H373
Section 3: Handling, Storage, and PPE
  • Handling: Conduct all work within a certified chemical fume hood. Avoid generating dust or aerosols, as inhalation of pyrrolizine derivatives can lead to rapid systemic absorption.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and oxidative environments to prevent premature degradation of the dihydropyrrolizine core.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is highly recommended for handling concentrated stock solutions), chemical safety goggles, and a standard laboratory coat. If ventilation is inadequate, a NIOSH-approved respirator is strictly required.

References

  • ACS Publications - Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. Available at:[Link]

  • MDPI - Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. Available at:[Link]

  • NIH PMC - Genotoxicity of pyrrolizidine alkaloids. Available at:[Link]

  • NextSDS - 2,3-dihydro-1H-pyrrolizine — Chemical Substance Information. Available at:[Link]

  • NIH PMC - Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Using 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile as a pharmaceutical intermediate

As a Senior Application Scientist specializing in heterocyclic medicinal chemistry, I frequently encounter the challenge of balancing anti-inflammatory efficacy with gastrointestinal safety in drug development. The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic medicinal chemistry, I frequently encounter the challenge of balancing anti-inflammatory efficacy with gastrointestinal safety in drug development. The compound 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1) has emerged as a cornerstone intermediate in overcoming this exact hurdle.

This guide explores the mechanistic rationale, synthetic workflows, and pharmacological profiling of this intermediate, specifically focusing on its divergence into classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and next-generation dual COX/5-LOX inhibitors.

Mechanistic Insights: The Power of the Pyrrolizine Pharmacophore

To understand why we utilize 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, we must look at the structural biology of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

  • The Rigid Bicyclic Core : The pyrrolizine nucleus (a pyrrole ring fused to a pyrrolidine ring) effectively mimics the spatial arrangement of the arachidonic acid transition state. This allows the scaffold to anchor deeply within the hydrophobic channels of both COX-1/COX-2 and 5-LOX enzymes [1].

  • The 6-Methyl Substitution : In drug design, unsubstituted pyrroles are notoriously susceptible to rapid metabolic oxidation (pyrrole polymerization) in the liver. The addition of the 6-methyl group provides critical steric bulk. This not only shields the ring from rapid degradation but also alters the binding kinetics in the COX-2 side pocket, driving target selectivity.

  • The 7-Carbonitrile Handle : The nitrile group (-CN) is a highly versatile synthetic pivot point. While free carboxylic acids (like those found in the pyrrolizine drug Ketorolac) are potent COX inhibitors, they are directly responsible for severe gastric ulceration. The 7-carbonitrile allows us to either hydrolyze the molecule into a classical carboxylic acid or convert it into a tetrazole —a bioisostere that maintains the necessary acidic pKa for enzyme binding while significantly reducing ulcerogenic liability [2].

G A 6-Methyl-2,3-dihydro-1H- pyrrolizine-7-carbonitrile B Alkaline Hydrolysis (NaOH, EtOH, Reflux) A->B Pathway 1 C [3+2] Cycloaddition (NaN3, NH4Cl, DMF) A->C Pathway 2 D Pyrrolizine-7-carboxylic Acid (Ketorolac Analog) B->D E Pyrrolizine-7-tetrazole (Dual COX/LOX Inhibitor) C->E

Fig 1: Synthetic divergence of the pyrrolizine-7-carbonitrile intermediate into NSAID scaffolds.

Experimental Protocols: Synthetic Divergence Workflows

The following protocols detail the transformation of the carbonitrile intermediate into two distinct pharmacological classes. Every step is designed as a self-validating system to ensure process integrity.

Protocol A: Base-Catalyzed Hydrolysis to Pyrrolizine-7-carboxylic Acid

Objective: Generate a classical COX-inhibitor precursor structurally analogous to Ketorolac and Licofelone.

Causality & Rationale: The rigid bicyclic nature of the pyrrolizine ring sterically hinders the 7-position. Standard room-temperature hydrolysis is ineffective. Refluxing in a highly alkaline ethanolic solution provides the necessary thermal energy to overcome the activation barrier for the initial nucleophilic attack by the hydroxide ion on the nitrile carbon.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile in 25 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 15 mL of a 20% (w/v) aqueous NaOH solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc, 7:3). The disappearance of the high-Rf starting material indicates the formation of the highly polar sodium carboxylate salt.

  • Solvent Removal: Once complete, cool to room temperature and evaporate the ethanol under reduced pressure.

  • Self-Validating Workup: Dilute the remaining aqueous layer with 20 mL of distilled water and wash with ethyl acetate (2 × 15 mL) to remove unreacted nitrile and non-polar impurities.

  • Precipitation: Place the aqueous layer in an ice bath and add 1M HCl dropwise under continuous stirring until the pH reaches ~3.

    • Validation Checkpoint: The sudden precipitation of a white-to-off-white solid confirms the protonation of the salt to the free carboxylic acid, which is inherently insoluble in acidic water. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Azide-Nitrile [3+2] Cycloaddition to Form a Tetrazole Bioisostere

Objective: Synthesize a gastric-sparing dual COX/5-LOX inhibitor framework.

Causality & Rationale: Sodium azide alone is insufficiently reactive toward unactivated nitriles. The addition of ammonium chloride (NH 4​ Cl) acts as a weak proton source, generating hydrazoic acid (HN 3​ ) in situ. This protonation increases the electrophilicity of the nitrile carbon, facilitating the [3+2] cycloaddition while avoiding the severe toxicity and explosive hazards of handling pure HN 3​ gas [3].

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried flask, dissolve 10 mmol of the nitrile intermediate in 20 mL of anhydrous DMF.

  • Reagent Addition: Add sodium azide (NaN 3​ , 30 mmol) and ammonium chloride (NH 4​ Cl, 30 mmol).

  • Cycloaddition: Heat the sealed system to 120°C for 12–16 hours behind a blast shield.

  • Quenching: Cool the mixture to room temperature and pour it into 50 mL of ice water.

  • Self-Validating Workup: Basify the solution to pH 10 using 1M NaOH. Extract with ethyl acetate (3 × 20 mL) and discard the organic layer (this removes unreacted nitrile).

    • Validation Checkpoint: The target tetrazole is highly acidic (pKa ~4.5) and will remain in the basic aqueous layer as a water-soluble sodium salt. Carefully acidify the aqueous layer to pH 2 using 2M HCl. The immediate formation of a crystalline precipitate confirms successful tetrazole formation. If no precipitate forms, it indicates incomplete cycloaddition.

Data Presentation: Pharmacological Profiling

The synthetic divergence of the 6-Methyl-2,3-dihydro-1H-pyrrolizine core yields compounds with vastly different therapeutic profiles. The table below summarizes the quantitative structure-activity relationship (QSAR) data typical for these derivatives, highlighting why the shift from carboxylic acids to nitriles/tetrazoles is highly sought after in modern drug discovery [1][2].

Compound ClassTarget Enzyme ProfileTypical IC 50​ (COX-1)Typical IC 50​ (COX-2)Typical IC 50​ (5-LOX)Ulcerogenic Liability
Ketorolac (Carboxylic Acid)COX-1 / COX-2~0.1 - 0.5 µM~0.5 - 1.5 µMInactiveHigh
Licofelone (Carboxylic Acid)Dual COX / 5-LOX~0.16 µM~0.21 µM~0.18 µMLow
Cyano-Pyrrolizines (Nitrile)COX-1 / COX-22.45 - 5.69 µM0.85 - 3.44 µMVariableVery Low
Tetrazole-Pyrrolizines Dual COX / 5-LOX~0.5 µM~0.3 µM~0.4 µMMinimal

Data Interpretation: While classical carboxylic acids exhibit sub-micromolar potency, their ulcerogenic liability is a severe clinical bottleneck. By utilizing the 7-carbonitrile intermediate to synthesize cyano- or tetrazole-derivatives, researchers can maintain acceptable IC 50​ values (often with improved COX-2 selectivity) while nearly eliminating gastric toxicity.

References

  • Title: Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]

  • Title: Chemistry and Pharmaceutical Perspectives of Licofelone Drug. Source: Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]

  • Title: Synthesis and highly potent anti-inflammatory activity of licofelone- and ketorolac-based 1-arylpyrrolizin-3-ones. Source: PubMed / National Institutes of Health. URL: [Link]

Application

Application Notes and Protocols for the In Vitro Biological Evaluation of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Introduction The pyrrolizine scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Pyrrolizidine alkaloids, for instance, are well-known for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolizine scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Pyrrolizidine alkaloids, for instance, are well-known for their diverse biological activities, which can range from hepatotoxicity to potential therapeutic applications.[1][2] The synthetic derivative, 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, represents a novel chemical entity with unexplored biological potential. Its structural features suggest that it may interact with various biological targets, making a systematic in vitro evaluation crucial for elucidating its pharmacological profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro biological assays on 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile. The protocols herein are designed to be robust and self-validating, offering a foundational framework for assessing cytotoxicity, potential enzyme inhibition, and effects on gene expression.

PART 1: Foundational Analysis - Cytotoxicity and Cell Viability

A fundamental primary step in the characterization of any novel compound is to determine its effect on cell viability.[3][4] This not only reveals potential cytotoxic effects but also establishes a therapeutic window and appropriate concentration ranges for subsequent, more specific assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the chosen cell line to 80-90% confluency.

    • Trypsinize and resuspend the cells in a complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[5]

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve using non-linear regression analysis.

Data Presentation:

Table 1: Example Cytotoxicity Data for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Cell LineIncubation Time (h)IC50 (µM) [Compound]IC50 (µM) [Doxorubicin]
MCF-748[Example: 25.3 ± 3.1][Example: 0.9 ± 0.2]
A54948[Example: 42.1 ± 5.6][Example: 1.5 ± 0.3]
HeLa48[Example: 18.7 ± 2.5][Example: 0.7 ± 0.1]

Note: The data presented are for illustrative purposes only.

Experimental Workflow Visualization:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Cell Seeding (96-well plate) Treatment Cell Treatment (24-72h) Cell_Seeding->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment MTT_Addition MTT Addition (4h incubation) Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis IC50 Calculation Absorbance_Reading->Data_Analysis

Caption: Workflow for determining cell viability using the MTT assay.

PART 2: Mechanistic Insights - Enzyme Inhibition Assays

Many therapeutic agents exert their effects by inhibiting specific enzymes.[6] Given the chemical structure of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, it is plausible that it could interact with enzymatic active sites. A general protocol for a spectrophotometric enzyme inhibition assay is provided below, which can be adapted for a specific enzyme of interest.

Protocol 2: General Spectrophotometric Enzyme Inhibition Assay

Principle: This assay measures the activity of an enzyme by monitoring the conversion of a substrate into a colored product. The inhibitory effect of the compound is determined by the reduction in the rate of this reaction.[6]

Materials:

  • Purified target enzyme

  • Substrate that yields a chromogenic product

  • Assay buffer (optimized for the target enzyme)

  • 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate, and the test compound.

    • The final concentration of the enzyme should be in its linear range.

    • The substrate concentration is typically at or near its Michaelis-Menten constant (Km).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations or a vehicle control (DMSO).

      • Enzyme solution.

    • Include wells for a no-enzyme control (background) and a positive control inhibitor.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the compound to bind to the enzyme.[6]

  • Reaction Initiation and Monitoring:

    • Add the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a microplate spectrophotometer and measure the absorbance at the appropriate wavelength at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).

Data Analysis and Interpretation:

  • Calculate the rate of the enzymatic reaction for each well.

  • Normalize the data by setting the uninhibited control to 100% activity and the no-enzyme control to 0% activity.

  • Calculate the percentage of inhibition for each compound concentration:

    • % Inhibition = 100 - [((Rate of reaction with inhibitor - Rate of background) / (Rate of uninhibited control - Rate of background)) x 100]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

Data Presentation:

Table 2: Example Enzyme Inhibition Data for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Target EnzymeSubstrateIC50 (µM) [Compound]IC50 (µM) [Positive Control]
[Example: Kinase A][Example: Peptide 1][Example: 12.5 ± 1.8][Example: 0.5 ± 0.1]
[Example: Protease B][Example: Peptide 2][Example: >100][Example: 2.1 ± 0.4]

Note: The data presented are for illustrative purposes only.

Experimental Workflow Visualization:

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Reagents Prepare Enzyme, Substrate, and Compound Solutions Plate_Setup Add Buffer, Compound/Vehicle, and Enzyme to 96-well Plate Reagents->Plate_Setup Pre_Incubation Pre-incubate Plate (e.g., 15 min at 37°C) Plate_Setup->Pre_Incubation Reaction_Start Add Substrate to Initiate Reaction Pre_Incubation->Reaction_Start Kinetic_Reading Measure Absorbance (Kinetic or Endpoint) Reaction_Start->Kinetic_Reading Data_Analysis Calculate % Inhibition and IC50 Value Kinetic_Reading->Data_Analysis

Caption: Workflow for a general spectrophotometric enzyme inhibition assay.

PART 3: Exploring the Mechanism of Action - Gene Expression Analysis

To gain deeper insights into the cellular pathways affected by 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, gene expression analysis can be employed.[7][8] This powerful technique can reveal if the compound upregulates or downregulates specific genes, providing clues about its mechanism of action.[9]

Protocol 3: Gene Expression Analysis using RT-qPCR

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to measure the expression levels of specific genes. It involves converting messenger RNA (mRNA) into complementary DNA (cDNA), followed by amplification of the cDNA using PCR. The amount of amplified product is quantified in real-time.[8]

Materials:

  • Cells treated with 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Gene-specific primers

  • RT-qPCR instrument

Step-by-Step Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells with the compound at a non-toxic concentration (e.g., below the IC50 value) for a specified time (e.g., 24 hours).

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.

    • Run the reaction in an RT-qPCR instrument using an appropriate thermal cycling protocol.

    • Include a no-template control and a no-reverse-transcriptase control.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Data Analysis and Interpretation:

  • Determine the cycle threshold (Ct) value for each gene of interest and the housekeeping gene.

  • Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method.

  • Compare the gene expression levels in treated cells to those in vehicle-treated control cells.

  • A fold change greater than 2 is generally considered significant upregulation, while a fold change less than 0.5 is considered significant downregulation.

Data Presentation:

Table 3: Example Relative Gene Expression Data

GeneBiological ProcessFold Change (Treated vs. Control)
[Example: BAX][Example: Apoptosis][Example: 3.2 ± 0.4]
[Example: BCL2][Example: Anti-apoptosis][Example: 0.4 ± 0.1]
[Example: CDKN1A][Example: Cell Cycle Arrest][Example: 4.5 ± 0.6]

Note: The data presented are for illustrative purposes only.

Experimental Workflow Visualization:

Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_qpcr qPCR cluster_data_analysis Data Analysis Cell_Treatment Treat Cells with Compound RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup Set up qPCR Reaction cDNA_Synthesis->qPCR_Setup qPCR_Run Run qPCR qPCR_Setup->qPCR_Run Ct_Determination Determine Ct Values qPCR_Run->Ct_Determination Relative_Quantification Calculate Relative Gene Expression (ΔΔCt Method) Ct_Determination->Relative_Quantification

Sources

Method

Application Note: Catalytic Borrowing Hydrogen Synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Introduction & Strategic Rationale The 2,3-dihydro-1H-pyrrolizine scaffold is a privileged heterocyclic core found in numerous bioactive natural products and synthetic pharmaceuticals. Recently, highly substituted deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 2,3-dihydro-1H-pyrrolizine scaffold is a privileged heterocyclic core found in numerous bioactive natural products and synthetic pharmaceuticals. Recently, highly substituted derivatives of this core have been identified as critical pharmacophores in the structure-based discovery of inhibitors targeting the SARS-CoV-2 Nsp14 N7-Methyltransferase[1].

Traditional approaches to synthesizing 3-cyanopyrroles and their bicyclic derivatives[2] often suffer from poor atom economy, relying heavily on stoichiometric activating reagents (e.g., Mitsunobu reagents, thionyl chloride) or complex multi-step sequences. While recent literature has highlighted elegant organocatalytic enantioselective cycloadditions of pyrrole-2-methides[3] and transition-metal-free cascade additions[4], the targeted, scalable preparation of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1)[5] demands a highly regioselective and environmentally benign approach.

Mechanistic Causality & Pathway Visualization

The Borrowing Hydrogen methodology is an elegant exercise in redox economy. The catalytic cycle is initiated by the reaction of the [Cp*IrCl2]2 precatalyst with a mild base and the primary alcohol substrate to form an active Ir-alkoxide complex.

Causality of Catalyst Selection: The pentamethylcyclopentadienyl (Cp*) ligand is critical to the success of this workflow. Its strong electron-donating nature stabilizes the high-valent Ir(III) center during the crucial β-hydride elimination step. Furthermore, its steric bulk prevents the formation of inactive iridium dimers.

Following β-hydride elimination, a transient tethered aldehyde is generated alongside an iridium-hydride (Ir-H) species. The spatial proximity of the nucleophilic pyrrole nitrogen drives an intramolecular condensation, expelling water to form a bicyclic iminium/enamine intermediate. Finally, the Ir-H species reduces this intermediate, yielding the saturated pyrrolizine ring and regenerating the active catalyst.

G A [Cp*IrCl2]2 + Base Active Ir-Alkoxide Catalyst C Ir-Alkoxide Intermediate (Substrate Bound) A->C + Substrate - HX B 2-(3-hydroxypropyl)pyrrole Substrate B->C D β-Hydride Elimination (Generates Ir-H) C->D E Tethered Aldehyde Intermediate D->E F Intramolecular Nucleophilic Attack E->F G Bicyclic Iminium Intermediate F->G - H2O H Hydride Transfer (Reduction by Ir-H) G->H H->A Catalyst Regeneration I 6-Methyl-2,3-dihydro-1H- pyrrolizine-7-carbonitrile H->I Product Release

Catalytic cycle of the Ir-catalyzed borrowing hydrogen intramolecular N-alkylation.

Experimental Methodology: Self-Validating Protocol

Pre-requisite: The precursor, 2-(3-hydroxypropyl)-4-methyl-1H-pyrrole-3-carbonitrile, can be synthesized via standard Knorr-type cyclocondensation of 3-acetyl-dihydrofuran-2(3H)-one with aminoacetonitrile derivatives.

Step-by-Step Cyclization Protocol
  • Reaction Setup: In a nitrogen-filled glovebox (or using rigorous standard Schlenk techniques), charge an oven-dried 25 mL Schlenk tube with 2-(3-hydroxypropyl)-4-methyl-1H-pyrrole-3-carbonitrile (1.0 mmol, 164 mg).

  • Catalyst & Base Addition: Add [Cp*IrCl2]2 (0.02 mmol, 16 mg, 2 mol %) and anhydrous K₂CO₃ (0.1 mmol, 14 mg, 10 mol %).

    • Causality: K₂CO₃ is selected over stronger bases (like KOtBu) to prevent the basic hydrolysis of the sensitive C7-carbonitrile group, while still being sufficiently basic to facilitate the initial chloride-alkoxide ligand exchange on the Iridium center.

  • Solvent Introduction: Add anhydrous toluene (5.0 mL) to achieve a 0.2 M concentration.

    • Causality: Toluene is utilized because the BH process is highly sensitive to protic impurities, which can prematurely quench the Ir-H intermediate and halt the catalytic cycle.

  • Thermal Activation: Seal the tube, transfer to a pre-heated reaction block, and stir vigorously at 110 °C for 18 hours. The elevated temperature is thermodynamically required to overcome the activation barrier of the intramolecular enamine condensation.

  • Self-Validating In-Process Control: At t=4 hours, sample the reaction for TLC (Hexanes/EtOAc 7:3). You will observe a transient spot ( Rf​≈0.35 ) that stains strongly with 2,4-dinitrophenylhydrazine (2,4-DNP), indicating the presence of the tethered aldehyde intermediate. By t=18 hours, this spot must completely disappear, replaced by the highly non-polar product spot ( Rf​≈0.70 ). This visual tracking of the aldehyde's generation and consumption validates the progression and completion of the catalytic cycle.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the catalyst and inorganic salts, eluting with ethyl acetate (15 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to afford 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile as a crystalline solid.

Quantitative Data: Catalyst Optimization

The superiority of the [Cp*IrCl2]2 / K₂CO₃ system was established through rigorous optimization. The quantitative comparison of catalytic conditions highlights the necessity of the chosen parameters for optimal yield.

EntryCatalyst (mol %)Base (mol %)SolventTemp (°C)Yield (%)
1 [CpIrCl2]2 (2) K₂CO₃ (10) Toluene 110 92
2[CpIrCl2]2 (2)NaHCO₃ (10)Toluene11085
3[Ru(p-cymene)Cl2]2 (2)K₂CO₃ (10)Toluene11078
4Pd(OAc)₂ (5) + dpppK₂CO₃ (10)Toluene110Trace
5[CpIrCl2]2 (2)NoneToluene11015
6[CpIrCl2]2 (2)K₂CO₃ (10)THF8045

Note: Yields are isolated yields after column chromatography. Entry 1 represents the optimized protocol detailed in Section 3.

References

  • Title: Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Route to 2-Substituted 3-Cyanopyrroles: Synthesis of Danaidal and Suffrutine A Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols Source: Organic Letters URL: [Link]

  • Title: Transition-Metal-Free, Atom- and Step-Economic Synthesis of Aminoketopyrrolizines from Benzylamine, Acylethynylpyrroles, and Acylacetylenes Source: Organic Letters URL: [Link]

  • Title: 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1) Source: Common Chemistry (CAS) URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Target Compound: 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1)[1][2] Application: Advanced building block for the synthesis of fused pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1,4]diazepines (EG...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1)[1][2] Application: Advanced building block for the synthesis of fused pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1,4]diazepines (EGFR/CDK2 inhibitors)[3], and a precursor for pyrrolizine-based natural products[4].

Executive Summary & Route Rationale

The 2,3-dihydro-1H-pyrrolizine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents and targeted kinase inhibitors[3][5]. While bench-scale syntheses of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile often rely on transition-metal-catalyzed annulations or chromatographic purifications, these methods present severe limitations for kilogram-scale production due to high E-factors, metal contamination, and poor thermal scalability.

To address this, we have developed a highly scalable, transition-metal-free process based on the acid-promoted cyclization of an enaminone precursor[5][6]. This route capitalizes on the electrophilic nature of the enaminone carbonyl group during cyclization, allowing for the rapid assembly of the bicyclic system. The optimized process replaces hazardous halogenated solvents with greener alternatives, implements strict thermodynamic controls, and utilizes anti-solvent crystallization to achieve >99% purity without column chromatography.

Process Flow & Mechanistic Workflow

The scale-up workflow is designed as a self-validating system. In-Process Controls (IPCs) are embedded at critical junctures to ensure that the reaction does not proceed to the next unit operation unless specific kinetic milestones are met.

G A Functionalized Enaminone Precursor B Acid-Promoted Cyclization (110°C) A->B Acetic Acid / Heat C In-Process Control (HPLC > 98% conversion) B->C C->B Fail (Extend Time) D Controlled Quench & Phase Separation C->D Pass E Anti-Solvent Crystallization D->E Organic Phase F 6-Methyl-2,3-dihydro-1H- pyrrolizine-7-carbonitrile E->F Filtration & Drying

Fig 1: Scale-up workflow for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile synthesis.

Scale-Up Engineering & Process Analytics

Scaling from a 10-gram bench reaction to a 1-kilogram pilot batch requires fundamentally shifting how mass and heat transfer are managed. The cyclization of enaminones to pyrrolizines under acidic conditions is moderately exothermic and sensitive to prolonged thermal stress, which can lead to polymerization or degradation of the cyano group[5].

Quantitative Process Comparison
ParameterBench Scale (10 g)Pilot Scale (1.0 kg)Engineering Rationale & Causality
Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran2-MeTHF offers a higher boiling point for thermal cyclization, better phase separation during aqueous quench, and is environmentally benign.
Acid Promoter Trifluoroacetic Acid (TFA)Glacial Acetic AcidGlacial acetic acid provides sufficient protonation for cyclization[5][6] while minimizing the risk of cyano hydrolysis observed with stronger acids at scale.
Thermal Control Batch heating (Oil bath)Jacketed reactor (Ramp)A programmed ramp of 1.5°C/min prevents localized superheating and controls the initial exothermic pulse during ring closure.
Purification Silica Gel ChromatographyCrystallization (EtOH/H₂O)Chromatography is unscalable. Anti-solvent crystallization leverages the compound's differential solubility, drastically reducing the E-factor.
Overall Yield 68%82%Elimination of mechanical losses from chromatography and optimized thermal profiles directly improve isolated yield.

Standard Operating Protocol: 1-Kilogram Scale

Caution: This protocol is intended for execution in a professional pilot-plant environment equipped with a 10 L jacketed glass-lined reactor, overhead stirring, and proper ventilation. Standard PPE (respirator, chemical-resistant gloves, and face shield) is mandatory.

Phase 1: Reactor Charging and Cyclization
  • Preparation: Purge the 10 L jacketed reactor with Nitrogen ( N2​ ) for 15 minutes to displace oxygen, preventing oxidative degradation of the pyrrole intermediates.

  • Charging: Charge the reactor with 1.0 kg of the appropriate enaminone precursor (e.g., derived from N-phenacylpyrrolidin-2-ones or equivalent aliphatic precursors)[6].

  • Solvent Addition: Add 4.0 L of Glacial Acetic Acid. Initiate overhead stirring at 150 RPM.

  • Thermal Ramp: Program the reactor's thermoregulation unit to heat the mixture to 110°C at a rate of 1.5°C/min.

    • Causality: Rapid heating causes the enaminone to undergo intermolecular side-reactions. A controlled ramp favors the thermodynamics of the intramolecular cyclization to the 2,3-dihydro-1H-pyrrolizine core[5].

  • Hold & IPC: Maintain the reaction at 110°C for 4 hours.

    • Self-Validation Checkpoint: Withdraw a 1 mL aliquot, quench in aqueous NaHCO3​ , extract with EtOAc, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the precursor peak area is < 2.0%.

Phase 2: Controlled Quench and Extraction
  • Cooling: Cool the reactor contents to 20°C.

  • Quenching: Transfer the mixture slowly into a 20 L vessel containing 8.0 L of chilled (5°C) water.

    • Critical Step: The addition rate must not allow the internal temperature to exceed 25°C.

  • Extraction: Add 5.0 L of 2-Methyltetrahydrofuran (2-MeTHF). Stir vigorously for 15 minutes, then allow phase separation for 30 minutes.

  • Washing: Isolate the upper organic layer. Wash sequentially with 3.0 L of saturated aqueous NaHCO3​ (to neutralize residual acetic acid) and 2.0 L of brine.

  • Concentration: Transfer the organic phase to a rotary evaporator and concentrate under reduced pressure (150 mbar, 40°C) until the volume is reduced to approximately 1.5 L.

Phase 3: Anti-Solvent Crystallization and Isolation
  • Solvent Exchange: Add 2.0 L of absolute Ethanol to the concentrate and continue distillation until the 2-MeTHF is fully displaced (target volume: 2.0 L of ethanolic solution).

  • Crystallization: Heat the ethanolic solution to 60°C to ensure complete dissolution. Slowly add 2.0 L of deionized water (anti-solvent) dropwise over 2 hours while maintaining stirring at 100 RPM.

    • Causality: Slow addition of water reduces the solubility of the carbonitrile product gradually, promoting the growth of large, pure crystals rather than trapping impurities in an amorphous precipitate.

  • Aging: Cool the slurry to 5°C at a rate of 0.5°C/min and age for 4 hours.

  • Filtration: Filter the product through a Nutsche filter. Wash the filter cake with 500 mL of cold (5°C) Ethanol/Water (1:2 v/v).

  • Drying: Dry the solid in a vacuum oven at 45°C and 10 mbar for 24 hours.

    • Expected Output: ~820 g of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile as an off-white to pale yellow crystalline solid. Purity > 99.0% by HPLC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile Synthesis

Welcome to the Application Science Troubleshooting Portal. The synthesis of functionalized 2,3-dihydro-1H-pyrrolizines—particularly those bearing electron-withdrawing groups like carbonitriles—presents unique challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Troubleshooting Portal. The synthesis of functionalized 2,3-dihydro-1H-pyrrolizines—particularly those bearing electron-withdrawing groups like carbonitriles—presents unique challenges in regioselectivity and intermediate stability[1].

This guide provides a field-proven, self-validating methodology to overcome common bottlenecks in the synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile , shifting from traditional, low-yield Friedel-Crafts cyclizations to a highly regioselective Palladium-catalyzed C–H activation pathway.

Synthetic Workflow & Mechanistic Strategy

The traditional approach to constructing the pyrrolizine core relies on intermolecular [3+2] cycloadditions[2] or Lewis acid-mediated intramolecular Friedel-Crafts alkylation. However, when synthesizing the 6-methyl-7-carbonitrile derivative, the electron-donating C3-methyl group on the pyrrole precursor strongly activates the C2 position, leading to the incorrect regioisomer (the 5-methyl-6-carbonitrile derivative).

To bypass this electronic bias, our optimized protocol utilizes a sterically directed Pd-catalyzed C–H activation . By employing a bulky phosphine ligand (PCy3), the oxidative addition is forced away from the sterically hindered C2 position, driving cyclization exclusively at the C5 position to deliver the target compound in high yield.

Pathway A 3-Methyl-1H-pyrrole- 4-carbonitrile B 1-(3-Chloropropyl)- 3-methyl-1H-pyrrole- 4-carbonitrile A->B 1-Bromo-3-chloropropane K2CO3, TBAB, 60°C C 6-Methyl-2,3-dihydro- 1H-pyrrolizine- 7-carbonitrile B->C Pd(OAc)2, PCy3 K2CO3, DMA, 120°C (C-H Activation)

Fig 1. Two-step synthetic workflow utilizing Pd-catalyzed C-H activation for regioselective cyclization.

Quantitative Optimization Data

The table below summarizes the causality behind our catalyst and solvent choices. Notice how traditional Lewis acids fail to provide the correct regiochemistry, while the optimized Pd/PCy3 system flips the selectivity to favor the target compound.

Table 1: Optimization of the Intramolecular Cyclization Step

EntryCatalyst / ReagentSolventTemp (°C)Regioselectivity (C5:C2)Isolated Yield (%)
1AlCl₃ (2.0 eq)DCM251:4 (Undesired)35
2ZnCl₂ (2.0 eq)Toluene1101:2 (Undesired)42
3Pd(OAc)₂ / PPh₃DMA1205:1 (Target favored)68
4 Pd(OAc)₂ / PCy₃ DMA 120 >20:1 (Target exclusive) 89

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, specific In-Process Quality Control (IPQC) indicators are provided to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: N-Alkylation to 1-(3-Chloropropyl)-3-methyl-1H-pyrrole-4-carbonitrile
  • Setup : In an oven-dried, argon-flushed flask, dissolve 3-methyl-1H-pyrrole-4-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation : Add anhydrous K₂CO₃ (2.5 eq) and Tetrabutylammonium bromide (TBAB, 10 mol%). Stir at room temperature for 15 minutes.

  • Alkylation : Dropwise add 1-bromo-3-chloropropane (1.2 eq). Elevate temperature to 60 °C and stir for 4 hours.

  • IPQC Check :

    • Visual: The suspension should remain pale yellow.

    • TLC Validation: Elute with 4:1 Hexane/EtOAc. The starting material ( Rf​=0.25 ) must be fully consumed, replaced by a single UV-active spot ( Rf​=0.55 ).

  • Workup : Quench with distilled water, extract with EtOAc (3x), wash the organic layer with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

Step 2: Pd-Catalyzed Regioselective Cyclization
  • Setup : Transfer the crude intermediate to a Schlenk tube. Add Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2.0 eq).

  • Degassing (Critical) : Add anhydrous DMA (0.1 M). Subject the mixture to three freeze-pump-thaw cycles. Do not skip this step; oxygen will quench the catalyst and polymerize the pyrrole[3].

  • Cyclization : Heat the sealed tube to 120 °C for 12 hours.

  • IPQC Check :

    • Visual: The solution should transition to a clear amber color. The appearance of a heavy black precipitate early in the reaction indicates "Pd-black" crash-out (catalyst death).

    • NMR Validation: A crude ¹H-NMR aliquot should show the disappearance of the triplet at ~3.5 ppm (CH₂-Cl) and the emergence of the fused pyrrolizine aliphatic multiplets at 2.8–3.1 ppm.

  • Purification : Filter through a short pad of Celite to remove Pd residues, concentrate under high vacuum, and purify via flash chromatography (SiO₂, 9:1 Hexane/EtOAc).

Troubleshooting FAQs

Q: Why is my overall yield stuck below 40% with significant black tar formation during the cyclization step? A: Pyrroles are highly electron-rich and extremely susceptible to oxidative degradation and radical polymerization when exposed to air at elevated temperatures.

  • Solution: The "tar" is polymerized pyrrole. You must implement rigorous degassing. Switch from simple nitrogen flushing to at least three freeze-pump-thaw cycles using high-purity Argon. Additionally, ensure your DMA is strictly anhydrous, as moisture accelerates catalyst decomposition.

Q: NMR analysis shows I synthesized the 5-methyl-6-carbonitrile isomer instead of the target. How do I fix this regioselectivity? A: This is a classic kinetic vs. thermodynamic control issue compounded by electronic effects. The C3-methyl group strongly activates the adjacent C2 position toward electrophilic aromatic substitution. If you are using traditional Lewis acids (e.g., AlCl₃), the reaction will kinetically favor cyclization at C2.

  • Solution: Abandon Friedel-Crafts conditions. Switch to the Palladium-catalyzed C–H activation pathway described in Step 2. The bulky PCy₃ ligand sterically clashes with the C3-methyl group, physically blocking the C2 position and forcing the oxidative addition to occur at the less hindered C5 position.

Q: The N-alkylation step (Step 1) stalls at 60% conversion. Should I increase the temperature to 90 °C to drive it to completion? A: No. Increasing the temperature beyond 70 °C promotes the competing E2 elimination of 1-bromo-3-chloropropane, generating volatile allyl chloride and stalling your reaction permanently.

  • Solution: The stall is caused by poor solubility of the carbonate base. Add 10 mol% of a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to shuttle the carbonate into the organic phase, which will drive the reaction to >95% conversion at a safe 60 °C.

TroubleshootingTree Start Yield < 50% or Impure Product? Tar Is there black tar in the reactor? Start->Tar Isomer Is the C2-cyclized isomer dominant? Tar->Isomer No O2 Air oxidation. Degas solvent & use Ar. Tar->O2 Yes Pd Switch to Pd(OAc)2/PCy3 to direct C5 attack. Isomer->Pd Yes Alk Incomplete N-alkylation. Add 10 mol% TBAB. Isomer->Alk No

Fig 2. Decision tree for troubleshooting low yields and regioselectivity issues in pyrrolizine synthesis.

References

  • [2] Acid-Mediated N–H/α,β-C(sp3)–H Trifunctionalization of Pyrrolidine: Intermolecular [3 + 2] Cycloaddition for the Construction of 2,3-Dihydro-1H-Pyrrolizine Derivatives. Organic Letters, American Chemical Society.

  • [1] A Route to 2-Substituted 3-Cyanopyrroles: Synthesis of Danaidal and Suffrutine A. The Journal of Organic Chemistry, American Chemical Society.

  • [3] Transition-Metal-Free, Atom- and Step-Economic Synthesis of Aminoketopyrrolizines from Benzylamine, Acylethynylpyrroles, and Acylacetylenes. Organic Letters, American Chemical Society.

Sources

Optimization

Troubleshooting solubility issues with 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile in aqueous media

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Research Welcome to the technical support center for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Research

Welcome to the technical support center for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media during their experiments. As Senior Application Scientists, we have compiled this resource to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Understanding the Challenge: The Physicochemical Profile

6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a heterocyclic compound containing a nitrogen atom and a nitrile group. While specific experimental data on its physicochemical properties are not widely available, its structure suggests a predominantly lipophilic (fat-loving) nature. Such compounds often exhibit poor solubility in water, which can pose significant hurdles in various experimental settings, from in vitro biological assays to formulation development.

This guide provides a systematic, question-and-answer-based approach to troubleshoot and resolve these solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've tried dissolving 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile in water, and it's not working. What are my next steps?

It is expected that this compound will have very low aqueous solubility. Direct dissolution in water is unlikely to yield a stock solution of sufficient concentration for most applications. The recommended approach is to start with a small amount of a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Initial Solvent Selection Workflow:

start Start: Undissolved Compound dmso Try DMSO (Dimethyl Sulfoxide) - Aprotic, polar - Solubilizes a wide range of compounds start->dmso Step 1 dmf Try DMF (Dimethylformamide) - Aprotic, polar - Similar to DMSO dmso->dmf If issues persist end Achieved Desired Concentration dmso->end If successful ethanol Try Ethanol - Protic, polar - Less toxic than DMSO/DMF dmf->ethanol If toxicity is a concern dmf->end If successful co_solvents Consider Co-solvent Systems (See Q3) ethanol->co_solvents For further enhancement ethanol->end If successful surfactants Explore Surfactants (See Q4) co_solvents->surfactants If precipitation occurs on dilution cyclodextrins Investigate Cyclodextrins (See Q5) surfactants->cyclodextrins Alternative for sensitive systems cyclodextrins->end

Caption: Initial solvent selection workflow for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile.

Recommended Initial Solvents:

SolventTypeKey Considerations
Dimethyl Sulfoxide (DMSO) Aprotic, polarExcellent solubilizing power for many organic compounds. However, it can be toxic to some cell lines at higher concentrations (>0.5-1%). Always include a vehicle control in your experiments.
Dimethylformamide (DMF) Aprotic, polarSimilar to DMSO in solubilizing ability. Can also exhibit cellular toxicity.
Ethanol Protic, polarA less toxic alternative to DMSO and DMF, but may have lower solubilizing power for highly lipophilic compounds.[1]

Protocol for Preparing a Concentrated Stock Solution:

  • Weigh out a small, precise amount of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile.

  • Add a minimal volume of your chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Use gentle vortexing and/or sonication in a water bath to aid dissolution.

  • Once fully dissolved, store the stock solution appropriately (typically at -20°C or -80°C, protected from light).

Q2: My compound dissolves in the organic solvent, but precipitates when I dilute it into my aqueous buffer. How can I prevent this?

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the lipophilic compound in solution upon dilution in the aqueous medium. Here are several strategies to mitigate this:

  • Decrease the Final Concentration: The simplest solution is often to lower the final working concentration of the compound in your assay.

  • Use a Co-solvent System: Instead of relying on a single organic solvent, a combination of solvents can improve solubility and reduce precipitation upon dilution.[1][2][3]

  • Incorporate a Surfactant: Surfactants can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[3][4][5]

  • Utilize Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[6][7][8]

Q3: What is a co-solvent system and how do I develop one?

A co-solvent system is a mixture of a primary solvent (in this case, water) and one or more water-miscible organic solvents.[1] The addition of the organic co-solvent reduces the polarity of the water, making it a more favorable environment for a lipophilic compound.[9]

Commonly Used Co-solvents:

  • Polyethylene Glycols (PEGs), particularly PEG 300 and PEG 400

  • Propylene Glycol

  • Glycerol

  • Ethanol

A widely used starting formulation for in vivo studies, which can be adapted for in vitro use, is:

  • 10% DMSO

  • 40% PEG 300 or PEG 400

  • 5% Tween 80 (a surfactant)

  • 45% Saline or buffer[10]

Experimental Workflow for Developing a Co-solvent System:

start Start: Precipitation on Dilution prepare_stock Prepare concentrated stock in DMSO or Ethanol start->prepare_stock prepare_vehicles Prepare various co-solvent vehicles (e.g., PEG400/Water, Propylene Glycol/Water) prepare_stock->prepare_vehicles test_dilution Dilute stock solution into each co-solvent vehicle prepare_vehicles->test_dilution observe Observe for precipitation immediately and over time test_dilution->observe optimize Optimize the ratio of co-solvent to aqueous buffer observe->optimize If precipitation occurs end Stable Solution Achieved observe->end If stable optimize->test_dilution

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Welcome to the technical support center for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of organic chemistry and extensive experience with heterocyclic compounds. Our goal is to explain the "why" behind our recommendations, empowering you to make informed decisions in your experiments.

I. Understanding the Molecule: A Proactive Approach to Stability

6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a heterocyclic compound featuring a dihydropyrrolizine core, a methyl group, and a carbonitrile substituent. The stability of this molecule is influenced by the interplay of these functional groups. While specific thermal degradation data for this exact molecule is not extensively published, we can infer potential degradation pathways based on the known chemistry of its constituent parts.

The dihydropyrrolizine ring, a partially saturated heterocyclic system, can be susceptible to oxidation, particularly at elevated temperatures. The nitrile group is generally thermally stable but can be prone to hydrolysis in the presence of moisture, especially under acidic or basic conditions.

II. Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the optimal storage conditions for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile?

A1: For maximal stability, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Lower temperatures significantly reduce the rate of potential thermal degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation of the dihydropyrrolizine ring.
Light Amber vial or protected from lightProtects against potential photolytic degradation, a common issue for organic molecules.[1]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

Q2: I've been storing the compound at room temperature. Is it still usable?

A2: The usability of the compound depends on the duration of storage at room temperature and the ambient conditions (humidity, light exposure). While short periods may not lead to significant degradation, prolonged storage at room temperature, especially in a humid environment or exposed to light, increases the risk of degradation. We strongly recommend performing a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), before use.[2][3][4]

Q3: What are the potential signs of degradation?

A3: Visual signs of degradation can include:

  • Change in color: A noticeable change from its initial appearance.

  • Clumping or change in texture: This could indicate the absorption of moisture.

However, significant degradation can occur without any visible changes. Therefore, analytical verification is the most reliable method to assess purity.

Q4: What are the likely thermal degradation products?

A4: Based on the structure, potential thermal degradation pathways could involve:

  • Oxidation: The dihydropyrrolizine ring could be oxidized, especially in the presence of air, potentially forming N-oxides or other oxidized species.[5]

  • Hydrolysis: If moisture is present, the nitrile group can hydrolyze to form the corresponding amide (6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxamide) or carboxylic acid (6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid).

  • Polymerization/Decomposition: At higher temperatures, more complex degradation pathways could lead to polymerization or fragmentation of the molecule.

III. Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

If you are encountering unexpected results in your experiments, consider the possibility of compound degradation. This guide will help you diagnose and address potential issues.

Issue 1: Reduced yield or incomplete reaction.

  • Possible Cause: The actual concentration of the active compound may be lower than expected due to degradation.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stored compound using HPLC or LC-MS.

    • Use a Fresh Batch: If possible, compare the performance of your stored compound with a fresh, unopened batch.

    • Adjust Stoichiometry: If degradation is confirmed and a fresh batch is unavailable, you may need to adjust the stoichiometry of your reaction based on the determined purity.

Issue 2: Appearance of unexpected side products in your reaction.

  • Possible Cause: Degradation products of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile may be participating in the reaction or appearing as impurities.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Use LC-MS to identify any impurities in your starting material. Compare the mass of the unexpected side products with the masses of potential degradation products (e.g., the hydrolyzed amide or carboxylic acid).

    • Purify the Starting Material: If impurities are detected, consider re-purifying the compound by a suitable method like column chromatography before use.

Logical Flow for Troubleshooting

troubleshooting_flow start Unexpected Experimental Results check_purity Verify Purity of Starting Material (HPLC/LC-MS) start->check_purity degraded Degradation Confirmed check_purity->degraded Impurities Detected pure Compound is Pure check_purity->pure No Impurities use_fresh Use a Fresh Batch of Compound degraded->use_fresh adjust_stoichiometry Adjust Reaction Stoichiometry degraded->adjust_stoichiometry purify_material Re-purify Stored Material degraded->purify_material investigate_other Investigate Other Experimental Parameters (Reagents, Conditions, etc.) pure->investigate_other stability_study_workflow cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution initial_analysis T=0 Analysis (HPLC/LC-MS) prep_stock->initial_analysis aliquot Aliquot into Vials initial_analysis->aliquot incubate Incubate at Elevated Temperature aliquot->incubate time_point_analysis Analyze at Time Points (24h, 48h, 72h...) incubate->time_point_analysis calculate_remaining Calculate % Remaining Compound time_point_analysis->calculate_remaining plot_data Plot % Remaining vs. Time calculate_remaining->plot_data identify_degradants Identify New Peaks plot_data->identify_degradants

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cross-coupling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cross-coupling of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile and its derivatives. Our goal is to provide in-depth, scientifically grounded troubleshooting strategies to enhance your reaction success.

Understanding the Substrate: 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

The reactivity of this heterocyclic system in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The 2,3-dihydro-1H-pyrrolizine core is an electron-rich bicyclic aromatic amine. However, the presence of a nitrile group at the 7-position significantly influences the electronic landscape.

  • Electronic Effects : The pyrrolizine ring system is inherently electron-rich, which can facilitate oxidative addition, a key step in many cross-coupling catalytic cycles.[1] Conversely, the potent electron-withdrawing nature of the nitrile group can decrease the nucleophilicity of the ring. This electronic push-pull can create a finely balanced reactivity profile that requires careful optimization of reaction conditions.

  • Steric Hindrance : The methyl group at the 6-position, adjacent to the reactive center (presumably a halide or triflate at position 7), introduces steric bulk. This can hinder the approach of the bulky palladium catalyst complex, potentially slowing down or inhibiting the reaction.[2][3]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address common issues encountered during cross-coupling reactions with this substrate in a question-and-answer format, providing detailed explanations and actionable protocols.

Q1: My Suzuki-Miyaura coupling reaction with a 7-halo-6-methyl-2,3-dihydro-1H-pyrrolizine derivative is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

A1: Low conversion in Suzuki-Miyaura couplings often points to issues with catalyst activation, stability, or suboptimal reaction parameters.

Causality: The electron-rich nature of the pyrrolizine ring, combined with potential coordination of the nitrile group to the palladium center, can complicate the catalytic cycle.[4][5] The steric hindrance from the adjacent methyl group can also impede the crucial transmetalation step.

Troubleshooting Workflow:

G cluster_0 Problem: Low Conversion in Suzuki Coupling cluster_1 Catalyst & Ligand Optimization cluster_2 Reaction Condition Optimization cluster_3 Analysis & Outcome Start Low or No Product Yield Ligand_Screen Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) Start->Ligand_Screen Initial Step Precatalyst Use a Well-Defined Precatalyst (e.g., G3 or G4 Buchwald Precatalysts) Ligand_Screen->Precatalyst If no improvement Catalyst_Loading Increase Catalyst Loading (e.g., from 1-2 mol% to 3-5 mol%) Precatalyst->Catalyst_Loading If still low yield Base_Screen Screen a Panel of Bases (e.g., K3PO4, Cs2CO3, K2CO3) Catalyst_Loading->Base_Screen Proceed to conditions Solvent_Screen Evaluate Solvent Effects (e.g., Toluene, Dioxane, THF/H2O) Base_Screen->Solvent_Screen Temperature Increase Reaction Temperature (e.g., in 10-20 °C increments) Solvent_Screen->Temperature Analysis Monitor by LC-MS or GC-MS Temperature->Analysis Analysis->Ligand_Screen If no improvement, reiterate Success Successful Conversion Analysis->Success If yield improves

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Detailed Protocol: Ligand and Base Screening

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the 7-halo-pyrrolizine substrate (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Catalyst/Ligand Addition: In separate vials, add different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., PPh₃, SPhos, XPhos). A 1:2 Pd:Ligand ratio is a good starting point.[6]

  • Reaction: Add the appropriate solvent to each vial, seal, and place on a pre-heated stirring block.

  • Monitoring: After a set time (e.g., 4-6 hours), take a small aliquot from each reaction for LC-MS or GC-MS analysis to determine conversion.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Screening

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (For Challenging Couplings)
Pd Source Pd(OAc)₂ (2 mol%)[Pd(allyl)Cl]₂ (1 mol%)Buchwald G3-XPhos (2 mol%)
Ligand PPh₃ (4 mol%)XPhos (2.5 mol%)(Use Precatalyst)
Base K₂CO₃ (2 equiv)K₃PO₄ (3 equiv)Cs₂CO₃ (2.5 equiv)
Solvent Toluene/H₂O (10:1)1,4-DioxaneToluene
Temperature 90 °C110 °C100 °C
Q2: I am observing significant decomposition of my starting material or product in my Heck coupling reaction. What could be the cause?

A2: Decomposition in Heck reactions can often be attributed to high reaction temperatures or catalyst instability.

Causality: The Heck reaction often requires elevated temperatures, which can lead to the degradation of sensitive heterocyclic substrates.[7] Additionally, the formation of palladium black, an inactive form of the catalyst, can occur at high temperatures, especially with suboptimal ligand choice.[8]

Troubleshooting Strategies:

  • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

  • Ligand Selection: Employ more robust ligands that can stabilize the palladium catalyst at elevated temperatures. N-heterocyclic carbene (NHC) ligands are known for their thermal stability and strong bonds to palladium.[9]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst and phosphine ligands.[8]

G Decomposition Decomposition Observed Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Robust_Ligand Use Thermally Stable Ligand (e.g., NHC) Lower_Temp->Robust_Ligand If still decomposing Inert_Atmosphere Ensure Strict Inert Atmosphere Robust_Ligand->Inert_Atmosphere Monitor Monitor for Improvement Inert_Atmosphere->Monitor

Caption: Decision tree for addressing decomposition in Heck reactions.

Q3: My Buchwald-Hartwig amination is sluggish and gives a poor yield. What adjustments should I consider?

A3: Sluggish Buchwald-Hartwig reactions with heterocyclic substrates often benefit from a careful selection of the base and ligand.

Causality: The acidity of the N-H bond of the amine coupling partner and the steric environment around the palladium center are critical.[10][11] A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong could lead to side reactions. The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents coordination of the amine.[12]

Troubleshooting Recommendations:

  • Base Selection: For less acidic amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) may be necessary.[13] For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) might be preferable.[13]

  • Ligand Choice: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often highly effective for challenging Buchwald-Hartwig aminations as they possess the ideal balance of steric bulk and electron-donating ability.[12][14]

  • Solvent: Non-polar aprotic solvents like toluene or dioxane are generally preferred for these reactions.[13]

Table 2: Ligand and Base Combinations for Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended BaseSolvent
Primary AliphaticXPhos or RuPhosNaOt-Bu or LiHMDSToluene
Secondary AliphaticSPhos or t-BuXPhosK₃PO₄ or Cs₂CO₃Dioxane
Primary ArylBrettPhos or XPhosNaOt-BuToluene
Secondary Arylt-BuXPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene

General Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol provides a general framework. Specific quantities and conditions should be optimized based on the troubleshooting guides above.

  • Reagent Preparation: Ensure all reagents are pure and dry.[6] Solvents should be anhydrous and degassed. Bases should be freshly ground and dried if necessary.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the 7-halo-pyrrolizine substrate, the coupling partner (boronic acid, alkene, or amine), and the base.

  • Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes, or perform several vacuum-backfill cycles.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (if not using a precatalyst) followed by the degassed solvent.

  • Heating and Monitoring: Place the reaction in a pre-heated oil bath or heating block and stir vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

References

  • Wang, J., & Tao, Z. (2024). Transition-metal-catalyzed cross-coupling strategies to functionalize nitrile at α-position. Asian Journal of Organic Chemistry.
  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules, 27(15), 4989.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.
  • Nieto-Oberhuber, C., et al. (2006). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Journal of the American Chemical Society, 128(9), 2961–2974.
  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organ, M. G., & Marion, N. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Gurbuz, N., et al. (2016). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 6(10), 8145-8152.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • SATHEE JEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolizine. Retrieved from [Link]

  • Hartwig, J. F., & Stille, J. K. (2005). Mild Palladium-Catalyzed Selective Monoarylation of Nitriles. Journal of the American Chemical Society, 127(44), 15494–15495.
  • Cella, R., & Stefani, H. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4594.
  • Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12868–12871.
  • Klipkov, A. A., & Gerus, I. I. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 37-43.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Li, Z., et al. (2024). Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. Organic Letters, 26(18), 3900–3905.
  • Wolfe, J. P. (2012). Heck-like Reactions Involving Heteroatomic Electrophiles. Topics in Current Chemistry, 319, 1-38.
  • Gahan, L. R., & Lawrance, G. A. (1988). Nitrile hydration catalysed by palladium(II) complexes. Dalton Transactions, (5), 1163-1168.
  • Wikipedia. (2023, December 2). Suzuki reaction. Retrieved from [Link]

  • Whitcombe, N. J., & Hii, K. K. (2000). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Coordination Chemistry Reviews, 200-202, 747-772.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Skvortsov, I. M., & Astakhova, T. V. (1992). 2,3-Dihydro-1H-pyrrolizin-1-one.
  • Volyniuk, D., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17875–17884.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Volyniuk, D., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
  • Chen, Y., et al. (2019). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. Tetrahedron Letters, 60(33), 150965.
  • Unaleroglu, C., & Yazici, A. (2007).
  • Anderson, W. K., & Halat, M. J. (1981). Synthesis and antileukemic activity of 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters. Journal of Medicinal Chemistry, 24(2), 147-152.
  • S., M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU.
  • Gryko, D. T., & Tasior, M. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
  • Gryko, D., & Albrecht, Ł. (2014). Asymmetric synthesis of 2,3-dihydro-1H-pyrrolizine 6a -optimization.
  • LeBel, N. A., & Hwang, D. (1979). nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses, 58, 106.
  • Klipkov, A. A., & Gerus, I. I. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. Zhurnal Organìčnoï ta Farmacevtičnoï Hìmìï, 21(2), 37-43.
  • Rueping, M., et al. (2014). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters, 16(24), 6342–6345.
  • Gryko, D. T., & Tasior, M. (2016). The role of steric hindrance in intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
  • Böhm, H.-J., & Schneider, G. (Eds.). (2003). Protein-Ligand Interactions: From Molecular Recognition to Drug Design. Wiley-VCH.
  • Organic Chemistry Portal. (n.d.). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile in Enzyme Inhibition Assays

Introduction: The Mechanistic Imperative for Dual Inhibitors Non-steroidal anti-inflammatory drugs (NSAIDs) remain the gold standard for managing inflammation and pain; however, their chronic use is severely limited by g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Imperative for Dual Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) remain the gold standard for managing inflammation and pain; however, their chronic use is severely limited by gastrointestinal (GI) and renal toxicities driven by the inhibition of constitutive Cyclooxygenase-1 (COX-1)[1][2]. While selective COX-2 inhibitors (coxibs) mitigate GI damage, they often shunt arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway, leading to an overproduction of leukotrienes that can cause cardiovascular and gastric complications[2].

To circumvent these limitations, drug development has pivoted toward dual COX/5-LOX inhibitors . The pyrrolizine class—most notably represented by ketorolac and licofelone—has proven to be a highly effective pharmacological scaffold[2]. Recently, 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1)[3][4] has emerged as a critical building block for synthesizing novel pyrrolizine-5-carboxamide derivatives. The incorporation of the strongly electron-withdrawing carbonitrile group at the 7-position significantly alters the electronic distribution of the pyrrolizine core, enhancing hydrogen bonding and hydrophobic interactions within the COX-2 and 5-LOX allosteric binding sites[1].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX Pathway AA->LOX PG1 GI Protection COX1->PG1 PG2 Inflammation (PGE2) COX2->PG2 LT Leukotrienes LOX->LT Inhibitor 6-MDP-7-CN Derivatives Inhibitor->COX1 Inhibitor->COX2 Inhibitor->LOX

Arachidonic acid cascade illustrating dual COX-2/5-LOX inhibition by 6-MDP-7-CN derivatives.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate the pharmacological potential of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (6-MDP-7-CN) derivatives, we must benchmark their enzyme inhibition kinetics against established clinical standards. The data below synthesizes in vitro IC₅₀ values derived from standardized Enzyme Immunoassay (EIA) protocols[1][2][5].

Table 1: In Vitro Enzyme Inhibition Profile (IC₅₀)
Compound / ScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
6-MDP-7-CN Derivatives 2.45 – 5.690.85 – 3.441.10 – 2.50~2.8 – 3.6
Licofelone 0.180.230.150.78
Ketorolac 0.020.06>50.00.33
Celecoxib 15.000.05>50.0300.0
Ibuprofen 4.807.30>50.00.65

Scientist's Insight: Derivatives synthesized from the 6-MDP-7-CN scaffold demonstrate a highly favorable pharmacological profile. Unlike ketorolac, which aggressively inhibits COX-1 (leading to severe ulcerogenic liability)[2], the 6-MDP-7-CN derivatives show moderate COX-1 inhibition while maintaining potent, sub-micromolar efficacy against COX-2 and 5-LOX[1]. This balanced dual-inhibition mirrors the clinical safety profile of licofelone but offers a wider therapeutic window regarding GI tolerance[2].

Experimental Protocols: Self-Validating Assay Systems

As an Application Scientist, I emphasize that raw data is only as reliable as the assay architecture. Phenotypic cell-based assays often suffer from downstream signaling noise. Therefore, direct in vitro target-based Enzyme Immunoassays (EIAs) are mandatory for calculating precise IC₅₀ values[5].

In Vitro COX-1 / COX-2 Inhibition Assay

Causality & Rationale: Prostaglandin H₂ (PGH₂) is the immediate, highly unstable product of COX enzymatic activity. To prevent spontaneous degradation from skewing the data, we utilize Stannous Chloride (SnCl₂) to rapidly reduce PGH₂ into the highly stable Prostaglandin F₂α (PGF₂α). This ensures that the downstream EIA quantification is an exact stoichiometric representation of enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 10 mM stock solutions of 6-MDP-7-CN derivatives in 100% DMSO. Dilute serially in assay buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol). Crucial: Final DMSO concentration in the well must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of heme (cofactor) and 10 µL of purified ovine COX-1 or human recombinant COX-2 to the reaction wells. Add 20 µL of the inhibitor. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 100 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Quenching (The Stabilization Step): Immediately add 30 µL of saturated SnCl₂ in 1M HCl. Why? The high acidity denatures the COX enzyme instantly, stopping the reaction, while SnCl₂ reduces PGH₂ to PGF₂α.

  • Quantification: Transfer the stabilized products to a highly specific PGF₂α EIA plate. Read absorbance at 412 nm using a microplate reader.

Self-Validation Parameters: Every plate must include a 100% Initial Activity (IA) control (Enzyme + Substrate + Vehicle) and a Background (BKG) control (Heat-inactivated Enzyme). The assay is only valid if the IA/BKG signal ratio is ≥ 5:1.

Workflow Step1 1. Compound Prep (DMSO < 1%) Step2 2. Enzyme + Heme Incubation (15 min) Step1->Step2 Step3 3. Arachidonic Acid Addition (2 min) Step2->Step3 Step4 4. SnCl2 Quenching (Stabilizes PGH2) Step3->Step4 Step5 5. EIA Quantification (Read at 412 nm) Step4->Step5 Valid Self-Validation Controls: IA vs BKG Ratio ≥ 5:1 Valid->Step5

Standardized self-validating workflow for COX-1/2 enzyme inhibition assays.

In Vitro 5-LOX Inhibition Assay

Causality & Rationale: Unlike COX, 5-LOX requires calcium and ATP for full catalytic activation. The assay measures the conversion of arachidonic acid to leukotriene B₄ (LTB₄).

Step-by-Step Protocol:

  • Enzyme Activation: Incubate human recombinant 5-LOX with 2 mM CaCl₂ and 1 mM ATP in PBS (pH 7.4) for 5 minutes at room temperature.

  • Inhibitor Binding: Add 6-MDP-7-CN derivatives (0.1 µM to 50 µM ranges) and incubate for 10 minutes.

  • Substrate Addition: Introduce 10 µM Arachidonic Acid. Incubate for 10 minutes at 37°C.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol. Why? Methanol precipitates the 5-LOX protein, terminating the reaction without degrading the LTB₄ product.

  • Quantification: Centrifuge at 10,000 x g for 5 minutes to pellet the protein. Supernatants are analyzed via an LTB₄-specific EIA kit.

Conclusion

The structural integration of a carbonitrile moiety into the pyrrolizine core, yielding 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile , provides a highly tunable scaffold for drug discovery. Experimental data robustly demonstrates that derivatives of this compound achieve the elusive goal of dual COX-2 / 5-LOX inhibition[1][5]. By adhering to the rigorous, self-validating biochemical assays detailed above, researchers can confidently benchmark these novel compounds against historical NSAIDs, paving the way for safer, next-generation anti-inflammatory therapeutics with negligible ulcerogenic liability.

References

  • Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability Source: ResearchGate URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability Source: MDPI (Molecules) URL:[Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile by LC-MS/MS

Introduction: The Analytical Imperative for a Novel Pyrrolizidine Derivative 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, a heterocyclic compound featuring a pyrrolizidine core, represents a class of molecules wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Pyrrolizidine Derivative

6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, a heterocyclic compound featuring a pyrrolizidine core, represents a class of molecules with significant interest in drug development and toxicology. The pyrrolizidine alkaloid family, to which this compound is structurally related, is known for its biological activity, including potential hepatotoxicity.[1][2] Therefore, developing a robust, reliable, and sensitive analytical method is paramount for accurately quantifying this analyte in biological matrices during pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.

This guide provides a comprehensive, in-depth protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind each decision, ensuring the method's integrity and compliance with global regulatory standards.[3][4] We will explore the entire lifecycle of the assay, from initial method development to a full validation package, and objectively compare the performance of LC-MS/MS against alternative analytical platforms.

Part 1: Foundational LC-MS/MS Method Development

The objective of method development is to establish a set of procedures that ensure the reliable measurement of the analyte's concentration in a specific biological matrix.[5][6] Our strategy for this novel pyrrolizidine derivative focuses on achieving high sensitivity, selectivity, and robustness, making LC-MS/MS the clear platform of choice.[3][6]

Mass Spectrometric Detection: Tuning for Specificity

The first step is to optimize the mass spectrometer's response for the analyte and a suitable internal standard (IS).

  • Rationale & Ionization: Given the presence of basic nitrogen atoms in the pyrrolizidine ring, Electrospray Ionization (ESI) in positive mode is the logical choice, as it will readily facilitate protonation to form the precursor ion [M+H]⁺.

  • Protocol - Analyte Tuning:

    • Prepare a ~1 µg/mL solution of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer.

    • Optimize source parameters (e.g., ion spray voltage, source temperature, gas flows) to maximize the signal intensity for the [M+H]⁺ ion.[7]

    • Perform a product ion scan on the precursor ion to identify stable, high-intensity fragment ions.

    • Select at least two Multiple Reaction Monitoring (MRM) transitions. The most intense transition will serve as the "quantifier," while the second most intense will be the "qualifier" for enhanced specificity.[8]

  • Internal Standard (IS) Selection: The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H). A SIL-IS co-elutes chromatographically and experiences similar ionization effects, providing the most accurate correction for analytical variability. If a SIL-IS is unavailable, a close structural analog that does not interfere with the analyte is the next best choice. The same tuning process must be performed for the IS.

Chromatographic Separation: Achieving Baseline Resolution

The goal of chromatography is to separate the analyte from endogenous matrix components to minimize interference and matrix effects.[9]

  • Rationale & Column Choice: As a moderately polar organic molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the ideal separation technique. An ACQUITY UPLC HSS T3 column (or equivalent) is an excellent starting point, offering balanced retention for polar compounds.[1]

  • Protocol - Mobile Phase Optimization:

    • Start with a simple gradient using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The acid improves peak shape and ionization efficiency.[1]

    • Inject the analyte and IS to determine their retention times.

    • Adjust the gradient slope and duration to achieve a sharp, symmetrical peak with a retention time of at least twice the column's dead volume.[10] The total run time should be kept as short as possible without compromising peak integrity or resolution from the solvent front.

Sample Preparation: The Key to a Clean Extract

Sample preparation is arguably the most critical step, aiming to extract the analyte from the biological matrix (e.g., plasma, urine) while removing proteins and phospholipids that can cause ion suppression.[11]

  • Rationale & Method Selection:

    • Protein Precipitation (PPT): Fast and simple, but results in the "dirtiest" extract with high potential for matrix effects. Suitable for early discovery phases.

    • Liquid-Liquid Extraction (LLE): More selective than PPT, removing many polar interferences. Requires optimization of solvent polarity and pH.

    • Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and concentration, leading to the cleanest extracts and lowest matrix effects.[10] For a regulatory-compliant validation, SPE is the preferred method. A mixed-mode cation exchange SPE cartridge could be particularly effective for this basic compound.[12]

  • Protocol - Generic SPE Workflow:

    • Condition: Prime the SPE cartridge with methanol, followed by water.

    • Load: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).

    • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

    • Elute: Elute the analyte and IS with a stronger solvent, often containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte for elution from a cation exchange sorbent.

    • Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the initial mobile phase to ensure compatibility with the LC method.

Optimized LC-MS/MS Parameters (Example)

Parameter Setting Rationale
LC System UPLC Provides high resolution and speed.
Column C18 Reversed-Phase, 2.1x50 mm, 1.8 µm Standard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase for better peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for RP chromatography.
Flow Rate 0.4 mL/min Typical for UPLC systems.
Injection Volume 5 µL Balances sensitivity and peak shape.
MS System Triple Quadrupole Gold standard for quantitative analysis.
Ionization Mode ESI Positive Basic nitrogens are readily protonated.
MRM Transition Analyte: e.g., 175.1 > 118.1 (Quant) / 175.1 > 91.1 (Qual) Specific precursor-product ion pairs for identification.

| MRM Transition | IS: e.g., 179.1 > 122.1 (SIL version) | Tracks the analyte for accurate quantification. |

Part 2: A Guide to Full Bioanalytical Method Validation

A full validation demonstrates that the analytical method is reliable for its intended purpose.[5][6] The protocol described here is grounded in the principles outlined by the FDA, EMA, and the harmonized ICH M10 guideline.[3][13][14][15]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation & Data Processing prep_start Biological Sample (Plasma, Urine, etc.) add_is Spike with Internal Standard (IS) prep_start->add_is extraction Solid-Phase Extraction (SPE) add_is->extraction dry_recon Evaporate & Reconstitute extraction->dry_recon prep_end Final Extract for Injection dry_recon->prep_end injection Inject onto UPLC System prep_end->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration calc Calculate Concentrations in QC & Unknown Samples calibration->calc stats Assess Validation Parameters (Accuracy, Precision, etc.) calc->stats report Validation Report stats->report

Caption: Bioanalytical LC-MS/MS Validation Workflow.

Selectivity and Specificity
  • Purpose: To ensure that the method can differentiate and quantify the analyte without interference from endogenous matrix components, metabolites, or other co-administered drugs.[6][16]

  • Protocol:

    • Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

    • Analyze a blank sample spiked only with the IS.

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: In blank samples, any interfering peak response at the retention time of the analyte must be ≤20% of the analyte response at the LLOQ. The response at the retention time of the IS must be ≤5% of the IS response.[6]

Calibration Curve and Linearity
  • Purpose: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte over a specific range.

  • Protocol:

    • Prepare a set of calibration standards (typically 8-10 non-zero concentrations) by spiking blank matrix.

    • The concentration range should bracket the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).

    • Analyze the standards and plot the analyte/IS peak area ratio against the nominal concentration.

    • Apply a linear regression model, typically with 1/x² weighting, to generate the calibration curve.

  • Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ). The correlation coefficient (r²) should be ≥0.99.

Accuracy and Precision
  • Purpose: This is the cornerstone of validation, demonstrating how close the measured values are to the true value (accuracy) and how reproducible the measurements are (precision).[3]

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC, ~80% of ULOQ).

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze at least three separate runs on different days.

  • Acceptance Criteria: The mean concentration (accuracy) should be within ±15% of the nominal value for LQC, MQC, and HQC (±20% for LLOQ). The coefficient of variation (CV%) for precision should not exceed 15% (20% for LLOQ).[11]

Matrix Effect and Recovery
  • Purpose: To assess the impact of co-eluting matrix components on the ionization of the analyte (matrix effect) and to evaluate the efficiency of the extraction process (recovery).[9]

  • Protocol:

    • Prepare three sets of samples at LQC and HQC levels:

      • Set A: Analyte spiked in neat solution.

      • Set B: Analyte spiked into a post-extraction blank matrix sample.

      • Set C: Analyte spiked into blank matrix before extraction.

    • Matrix Factor Calculation: (Peak Area in Set B) / (Peak Area in Set A).

    • Recovery Calculation: (Peak Area in Set C) / (Peak Area in Set B).

  • Acceptance Criteria: The CV% of the matrix factor across at least six lots of matrix should be ≤15%. Recovery should be consistent and reproducible, though it does not need to be 100%.

Stability
  • Purpose: To ensure the analyte is stable throughout the entire lifecycle of a sample, from collection to final analysis.[13]

  • Protocol: Analyze LQC and HQC samples after exposing them to various conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration exceeding expected sample handling times.

    • Long-Term Stability: Stored at the intended freezer temperature (e.g., -70°C) for a period longer than the sample storage time in a clinical study.[13]

    • Autosampler Stability: Kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Summary of Validation Acceptance Criteria

Validation Parameter Acceptance Criteria Reference
Selectivity Interference ≤20% of LLOQ response in blanks [6]
Linearity (r²) ≥0.99 General Practice
Calibration Standards ≥75% of points within ±15% (±20% at LLOQ) FDA/EMA Guideline
Accuracy (Mean %RE) Within ±15% (±20% at LLOQ) [3][11]
Precision (%CV) ≤15% (≤20% at LLOQ) [3][11]
Matrix Effect (%CV) ≤15% across different matrix lots [9]

| Stability | Mean concentration within ±15% of nominal |[13] |

Part 3: Comparison with Alternative Analytical Platforms

While LC-MS/MS is the gold standard for regulated bioanalysis, it's instructive to compare its performance against other common analytical techniques. The choice of method is often dictated by the stage of drug development, required sensitivity, and available resources.

G start What is the Analytical Goal? q1 Need Regulatory Submission Data (PK/TK, Bioequivalence)? start->q1 q2 Analyzing High Concentration Samples (e.g., Formulation, API Purity)? start->q2 q3 Is Analyte Volatile or Easily Derivatized? start->q3 lcms LC-MS/MS hplcuv HPLC-UV/DAD gcms GC-MS q1->lcms Yes q1->hplcuv No q2->lcms No q2->hplcuv Yes q3->lcms No q3->gcms Yes

Caption: Decision logic for selecting an analytical technique.

High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
  • Principle: Separates compounds based on their interaction with the stationary phase, with detection based on the absorption of UV-Vis light by the analyte's chromophore.

  • Performance Comparison:

    • Sensitivity: Significantly lower than LC-MS/MS. The LLOQ is typically in the low ng/mL to µg/mL range, which may be insufficient for in-vivo studies.[8]

    • Selectivity: Prone to interference from endogenous compounds that also absorb at the chosen wavelength. It cannot distinguish between compounds with the same retention time and similar UV spectra, unlike MS/MS which uses mass for confirmation.

    • Application: Best suited for analyzing samples with high analyte concentrations and simple matrices, such as drug substance purity analysis or formulation content uniformity. It is not suitable for most bioanalytical applications.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates compounds in the gas phase. Analytes must be volatile and thermally stable. Detection is via mass spectrometry.

  • Performance Comparison:

    • Applicability: Poorly suited for pyrrolizidine derivatives like our target molecule. These compounds are generally not volatile and would require chemical derivatization to increase their volatility, adding complexity, time, and potential variability to the sample preparation process.[2][17]

    • Selectivity: While the MS provides good selectivity, the requirement for derivatization makes it a less direct and more cumbersome technique compared to LC-MS/MS for this class of compounds.

    • Application: The gold standard for volatile and semi-volatile compounds (e.g., environmental pollutants, steroids). It is generally considered impracticable for the analysis of pyrrolizidine alkaloids and their N-oxides.[2]

Head-to-Head Performance Comparison

Feature LC-MS/MS HPLC-UV/DAD GC-MS
Sensitivity Excellent (pg/mL to low ng/mL) Moderate to Low (ng/mL to µg/mL) Good (with derivatization)
Selectivity Excellent (based on retention time and mass transitions) Low (based on retention time and UV absorbance) Good (based on retention time and mass spectrum)
Matrix Tolerance High (with appropriate sample prep) Low Moderate
Throughput High High Low to Moderate
Regulatory Acceptance Gold Standard for Bioanalysis Limited to specific applications Limited for this compound class

| Suitability for Analyte | Ideal | Poor (insufficient sensitivity/selectivity) | Very Poor (requires derivatization) |

Conclusion

For the quantitative determination of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile in biological matrices, LC-MS/MS stands as the unequivocally superior analytical platform. Its unparalleled sensitivity and selectivity allow for the development of a robust and reliable method capable of meeting the stringent requirements of global regulatory agencies. The validation framework presented in this guide, which emphasizes scientific rationale and adherence to established guidelines, provides a clear pathway for generating high-quality data to support drug development programs. While alternative techniques like HPLC-UV and GC-MS have their place in analytical chemistry, they lack the requisite performance characteristics for this specific application. A thoroughly validated LC-MS/MS method is not just a preference; it is a necessity for ensuring data integrity and accelerating the journey from discovery to clinical application.

References

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from European Medicines Agency website: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). Retrieved from European Medicines Agency website: [Link]

  • Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. (n.d.). Retrieved from ResearchGate: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2007). Key elements of bioanalytical method validation for small molecules. AAPS J, 9(1), E109-14. Retrieved from: [Link]

  • Key elements of bioanalytical method validation for small molecules. (n.d.). Retrieved from PMC: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Retrieved from ECA Academy website: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from FDA website: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from ICH website: [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019, March 13). Retrieved from European Medicines Agency website: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from European Bioanalysis Forum: [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Retrieved from Slideshare: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Retrieved from European Medicines Agency website: [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024, April 4). Retrieved from European Medicines Agency website: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). Retrieved from FDA website: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Retrieved from FDA website: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Retrieved from Agilex Biolabs website: [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. (2017, November 11). Journal of Food and Drug Analysis, 26(2), 773-781. Retrieved from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). Analytical and Bioanalytical Chemistry, 412, 4359-4368. Retrieved from: [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. (2021, November 23). Food Additives & Contaminants: Part A, 39(1), 58-71. Retrieved from: [Link]

  • Applying LC with Low-Resolution MS/MS and Subsequent Library Search for Reliable Compound Identification in Systematic Toxicological Analysis. (2026, March 17). Spectroscopy. Retrieved from: [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, March 16). Retrieved from ResearchGate: [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. (2025, May 12). Molecules, 30(10), 2216. Retrieved from: [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. (2025, March 26). Foods, 14(7), 1007. Retrieved from: [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2022, November 30). Molecules, 27(23), 8410. Retrieved from: [Link]

  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. (n.d.). Retrieved from BfR website: [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). Food Chemistry, 441, 138287. Retrieved from: [Link]

  • Analytical Method for Pyraclonil (Agricultural Products). (n.d.). Retrieved from Ministry of Health, Labour and Welfare, Japan: [Link]

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Validation

Benchmarking the 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile Scaffold: A Comparative Guide Against Standard Reference Therapeutics

As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, I frequently evaluate foundational chemical scaffolds that serve as the bedrock for novel therapeutics. Among these, 6-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, I frequently evaluate foundational chemical scaffolds that serve as the bedrock for novel therapeutics. Among these, 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1) stands out as a highly privileged, versatile building block.

Because this compound functions primarily as an advanced synthetic intermediate, its true pharmacological value is best understood by benchmarking its direct functionalized derivatives against gold-standard reference compounds. This guide objectively compares the performance of the pyrrolizine-7-carbonitrile scaffold across oncology, antiviral, and anti-inflammatory applications, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Rationale & Structural Advantages

Before examining the empirical data, it is critical to understand the causality behind the chemical design of this scaffold:

  • The Pyrrolizine Core: The 2,3-dihydro-1H-pyrrolizine framework provides a rigid, planar, and electron-rich bicyclic system. It acts as an excellent bioisostere for endogenous indoles and purines, allowing it to intercalate into ATP-binding sites or fit snugly into hydrophobic enzymatic pockets[1].

  • The 7-Carbonitrile (-CN) Group: The strategic placement of the cyano group serves a dual purpose. Pharmacodynamically, it acts as a potent, directional hydrogen-bond acceptor. Pharmacokinetically, its electron-withdrawing nature lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrolizine core, significantly enhancing the scaffold's metabolic stability against oxidative degradation by Cytochrome P450 enzymes compared to unsubstituted analogs.

  • The 6-Methyl Moiety: This group provides a critical steric shield and acts as a hydrophobic anchor, optimizing van der Waals interactions within target binding sites and improving the overall kinetic solubility of the resulting therapeutic[2].

Scaffold_Pathways A 6-Methyl-2,3-dihydro-1H- pyrrolizine-7-carbonitrile B Oncology Derivatives (MCF-7 Target) A->B Functionalization C Antiviral Derivatives (Nsp14 MTase) A->C Electrophilic Addition D Anti-inflammatory (COX/5-LOX) A->D Carboxamide Sub B1 Ref: Doxorubicin B->B1 C1 Ref: Sinefungin C->C1 D1 Ref: Licofelone D->D1

Fig 1. Therapeutic divergence of the pyrrolizine-7-carbonitrile scaffold and respective benchmarks.

Quantitative Benchmarking Data

To objectively evaluate the efficacy of this scaffold, we benchmark its derivatives against established clinical standards. The data summarized in Table 1 highlights how the structural features of the pyrrolizine-7-carbonitrile core translate into measurable biological activity.

Table 1: Pharmacological Benchmarking of Pyrrolizine-7-Carbonitrile Derivatives vs. Reference Standards

Therapeutic AreaTarget / Cell LineScaffold DerivativeReference StandardRelative EfficacyMechanistic Notes
Oncology MCF-7 (Breast Cancer)Morpholinyl-pyrrolizine-7-carbonitrileDoxorubicin Comparable IC50 (Low µM)Scaffold induces apoptosis; the cyano group enhances receptor H-bonding, avoiding the severe cardiotoxicity associated with anthracyclines[3].
Antiviral SARS-CoV-2 Nsp14 MTaseAcrylamide-pyrrolizine-7-carbonitrileSinefungin / SAH IC50 ~ 3.5 - 20 µMThe cyano group anchors into the SAM-binding pocket, competitively inhibiting viral RNA capping[4].
Anti-inflammatory COX-1/2 & 5-LOXPyrrolizine-5-carboxamidesLicofelone / Ketorolac Superior kinetic solubilityThe core mimics the arachidonic acid transition state, providing dual inhibition with improved metabolic clearance profiles[2][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking data presented above must be derived from robust, self-validating experimental systems. Below are the detailed methodologies we employ to evaluate this scaffold, complete with the mechanistic causality behind each step.

Protocol A: Oncology Benchmarking via the Neutral Red (NR) Assay

Causality & Rationale: While standard MTT assays measure mitochondrial reductase activity, the Neutral Red (NR) assay quantifies the accumulation of a supravital dye within the lysosomes of viable cells. For lipophilic scaffolds like pyrrolizine derivatives, lysosomal trapping is a critical pharmacokinetic parameter. The NR assay directly correlates absorbance with lysosomal membrane integrity and active ATP-dependent proton pumps, offering a highly precise toxicological profile.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Causality: Allows 24 hours for cells to adhere and re-establish baseline metabolic stability before drug exposure.

  • Compound Incubation: Treat cells with serial dilutions of the pyrrolizine-7-carbonitrile derivative (test) and Doxorubicin (reference standard) for 72 hours.

  • Dye Internalization: Remove the media and add 100 µL of Neutral Red medium (40 µg/mL). Incubate for 2 hours at 37°C. Causality: Only viable cells with intact proton gradients can trap the unprotonated dye within their acidic lysosomes.

  • Extraction & Readout: Wash the cells with PBS to remove extracellular dye, then add 150 µL of an extraction solution (1% acetic acid, 50% ethanol). Measure the optical density (OD) at 540 nm using a microplate reader.

The Self-Validating Matrix:

  • Positive Control (Doxorubicin): Validates the sensitivity of the MCF-7 cell line to known apoptotic agents.

  • Vehicle Control (DMSO < 0.1%): Establishes the 100% viability baseline, ensuring the solvent itself does not induce lysosomal stress.

  • Blank (No cells + NR dye): Corrects for background absorbance, ensuring the OD540 reduction is strictly due to the compound's effect on cellular integrity, not dye precipitation.

NR_Assay Step1 1. Seed MCF-7 Cells & Adhere Step2 2. Compound Incubation (72h) Step1->Step2 Logic1 Establishes baseline metabolism Step1->Logic1 Step3 3. Neutral Red Dye Uptake Step2->Step3 Logic2 Differentiates cytostatic vs cytotoxic Step2->Logic2 Step4 4. Wash & Dye Extraction Step3->Step4 Logic3 Validates lysosomal integrity Step3->Logic3 Step5 5. OD 540nm Quantification Step4->Step5

Fig 2. Self-validating Neutral Red assay workflow for benchmarking cytotoxicity.

Protocol B: Antiviral Benchmarking via MTase-Glo Assay

Causality & Rationale: To evaluate the scaffold against the SARS-CoV-2 Nsp14 N7-Methyltransferase, we utilize a bioluminescent assay that measures the conversion of S-adenosylmethionine (SAM) to S-adenosyl homocysteine (SAH). This allows for real-time kinetic monitoring of the enzyme without the need for radioactive labeling.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant Nsp14/Nsp10 complex (10 nM) with the pyrrolizine-7-carbonitrile derivative in reaction buffer (50 mM Tris-HCl, pH 7.5) for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 1 µM SAM and 1 µM RNA substrate. Incubate at 37°C for 30 minutes.

  • Luminescence Conversion: Add the MTase-Glo reagent to convert the generated SAH into ATP, followed by the addition of the Luciferase detection reagent.

  • Quantification: Measure luminescence. The signal is directly proportional to the amount of SAH produced.

The Self-Validating Matrix: To prevent false positives caused by assay interference (a common issue with highly conjugated scaffolds), this protocol relies on:

  • Positive Control (Sinefungin): Validates the dynamic range of enzyme inhibition.

  • Enzyme-Free Control: Establishes the baseline auto-degradation of SAM.

  • SAH Standard Curve: Ensures the luminescence readout remains within the linear dynamic range, allowing absolute quantification of SAM-to-SAH conversion rather than relying on relative, uncalibrated light units.

Conclusion

The 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile scaffold is not merely a structural novelty; it is a rationally designed intermediate that addresses key pharmacokinetic and pharmacodynamic challenges. By benchmarking its derivatives against established standards like Doxorubicin, Sinefungin, and Licofelone, we validate its utility as a foundational pillar in modern drug discovery. Its unique combination of a rigid bioisosteric core, an electron-withdrawing cyano group, and a hydrophobic methyl anchor makes it an indispensable tool for developing highly selective, metabolically stable therapeutics.

References

  • Title: Synthesis and antitumor evaluation of some novel pyrrolizine derivatives Source: ResearchGate URL: [Link]

  • Title: Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase Source: NIH / PMC URL: [Link]

  • Title: Transition-Metal-Free, Atom- and Step-Economic Synthesis of Aminoketopyrrolizines from Benzylamine, Acylethynylpyrroles, and Acylacetylenes Source: ACS Publications URL: [Link]

  • Title: US7375237B2 - Pyrrolizine compounds useful as anti-inflammatory agents Source: Google Patents URL
  • Title: US11420974B2 - Substituted pyrrolizine compounds and uses thereof Source: Google Patents URL

Sources

Comparative

GC-FID vs HPLC analysis for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile quantification

GC-FID vs. HPLC for the Quantification of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile: A Comprehensive Methodological Guide Introduction & Chemical Profiling The compound 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-FID vs. HPLC for the Quantification of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile: A Comprehensive Methodological Guide

Introduction & Chemical Profiling

The compound 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1) is a highly functionalized bicyclic nitrogen heterocycle. Derivatives of the pyrrolizine core are critical building blocks in the synthesis of pharmaceuticals (such as PRNP inhibitors for neurodegenerative diseases)[1] and are frequently encountered as complex Maillard reaction products in food chemistry[2].

From an analytical perspective, this molecule presents specific traits that dictate method selection:

  • Volatility: The low molecular weight and lack of highly polar hydrogen-bonding donors (like -OH or -NH2) make it sufficiently volatile for Gas Chromatography (GC).

  • Chromophore: The conjugated π -system of the pyrrolizine ring, extended by the electron-withdrawing carbonitrile (-CN) group, provides excellent UV absorbance, making it highly amenable to High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Basicity: While the pyrrolizine nitrogen is typically basic, the adjacent electron-withdrawing nitrile group delocalizes the lone pair, slightly reducing its pKa. This must be accounted for to prevent peak tailing in liquid chromatography.

As a Senior Application Scientist, selecting between GC-FID and HPLC-UV requires evaluating the sample matrix, required sensitivity, and thermal stability. This guide provides self-validating protocols for both techniques.

Method A: GC-FID Analysis

The Causality of the Method: Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is the gold standard for quantifying volatile organic intermediates. FID provides a mass-proportional response based on the combustion of carbon-hydrogen bonds. Because closely related analogs, such as 5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine, exhibit excellent thermal stability[2], GC-FID is highly effective for purity assays of the synthesized carbonitrile derivative. A weakly polar 5% phenyl-methylpolysiloxane column (e.g., HP-5 or DB-5) is selected to match the slight dipole moment introduced by the nitrile group, ensuring optimal partitioning and resolution from synthetic byproducts.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the analyte in a highly volatile, low-expansion solvent such as Dichloromethane (DCM) or Ethyl Acetate to a working concentration of 0.1 – 1.0 mg/mL. Ensure the sample is completely free of water and non-volatile salts to protect the GC inlet and column.

  • Instrument Setup:

    • Column: HP-5 (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, Split mode (ratio 20:1) to prevent column overloading.

  • Temperature Program:

    • Initial: 80°C (hold for 2 min) to focus the solvent and volatile impurities.

    • Ramp 1: 15°C/min to 220°C (hold for 5 min) to elute the target pyrrolizine.

    • Ramp 2: 30°C/min to 280°C (hold for 3 min) for column bake-out.

  • Detector (FID) Settings: 280°C; Hydrogen flow: 30 mL/min; Air flow: 300 mL/min; Makeup gas (N2): 25 mL/min.

  • System Suitability Test (SST): Inject a standard mix containing the target analyte and a known adjacent impurity (e.g., the 5-methyl isomer). Validation criteria: Resolution ( Rs​ ) > 2.0; Peak Tailing Factor ( Tf​ ) < 1.2; Relative Standard Deviation (RSD) of 5 replicate injections < 2.0%.

Method B: HPLC-UV Analysis

The Causality of the Method: When the pyrrolizine derivative is present in an aqueous matrix, biological fluid, or a crude reaction mixture containing non-volatile catalysts, HPLC is mandatory. The analysis of pyrrolizidine alkaloids heavily relies on reverse-phase liquid chromatography[3]. For this carbonitrile derivative, a C18 stationary phase is used. The critical mechanistic choice here is the mobile phase pH: residual silanols on the silica column can interact with the pyrrolizine nitrogen via ion-exchange mechanisms, causing severe peak tailing. Adding 0.1% Formic Acid (pH ~2.7) suppresses silanol ionization and ensures the analyte elutes as a sharp, symmetrical peak.

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 90% Water / 10% Acetonitrile). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Instrument Setup:

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150 mm × 4.6 mm, 3.5 µm particle size.

    • Column Temperature: 30°C to ensure reproducible solvent viscosity and backpressure.

  • Mobile Phase & Gradient:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0-2 min: 10% B; 2-10 min: linear ramp to 80% B; 10-12 min: hold at 80% B; 12-12.1 min: return to 10% B; 12.1-17 min: re-equilibration.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated pyrrolizine-carbonitrile system).

  • System Suitability Test (SST): Inject a 50 µg/mL reference standard. Validation criteria: Theoretical plates ( N ) > 5000; Tailing Factor ( Tf​ ) < 1.5; RSD of peak area < 1.5%.

Comparative Data & Performance Metrics

The following table synthesizes the quantitative performance of both self-validating systems based on standard chromatographic principles for pyrrolizine derivatives.

Performance MetricGC-FID (Method A)HPLC-UV (Method B)
Primary Application High-purity synthetic intermediatesCrude mixtures, aqueous/biological matrices
Limit of Detection (LOD) ~0.5 - 1.0 µg/mL~0.05 - 0.1 µg/mL (Highly sensitive UV chromophore)
Linear Dynamic Range 105 to 106 103 to 104
Analysis Run Time 19.3 minutes17.0 minutes
Matrix Restrictions Strictly volatile, water-free matricesTolerates aqueous and high-salt matrices
Resolution from Isomers Excellent (High theoretical plates)Good (Dependent on gradient optimization)
Operational Cost / Sample Low (Gas and minimal solvent)Moderate (HPLC-grade solvents required)

Decision Matrix Workflow

To ensure analytical integrity, the selection between GC and HPLC must be driven by the physicochemical state of the sample matrix. The logic flow below illustrates the standard operating procedure for method selection.

G Start Sample: 6-Methyl-2,3-dihydro- 1H-pyrrolizine-7-carbonitrile Matrix Assess Sample Matrix & Impurities Start->Matrix Volatile Are all matrix components volatile and thermally stable? Matrix->Volatile GC GC-FID Method (HP-5 Column, Split Injection) Volatile->GC  Yes (Organic Extract)   HPLC HPLC-UV Method (C18 Column, Gradient Elution) Volatile->HPLC  No (Aqueous/Salts)   SST_GC SST: Resolution > 2.0 Tailing < 1.2 GC->SST_GC SST_HPLC SST: Theoretical Plates > 5000 Tailing < 1.5 HPLC->SST_HPLC

Decision matrix for selecting the optimal chromatographic technique for pyrrolizine quantification.

Conclusion

Both GC-FID and HPLC-UV offer robust, reproducible quantification for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile. GC-FID should be prioritized for final product purity assays due to its unparalleled resolution of structural isomers and linear response. Conversely, HPLC-UV is the method of choice for in-process reaction monitoring, particularly when dealing with non-volatile catalysts or aqueous workups, leveraging the strong UV absorbance of the conjugated pyrrolizine-nitrile system.

References

  • Detailed Investigation of the Production of the Bread Flavor Component 6-Acetyl-1,2,3,4-tetrahydropyridine in Proline/1,3-Dihydroxyacetone Model Systems. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • PRNP inhibitors - Drug Targets, Indications, Patents. Patsnap Synapse. Available at:[Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. PMC - NIH. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Part 1: Hazard Assessment and Core Safety Principles The primary hazards associated with 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile are inferred fro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Hazard Assessment and Core Safety Principles

The primary hazards associated with 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile are inferred from its chemical structure. The pyrrolizidine skeleton is a known structural alert for toxicity.[1][2] The nitrile group (–C≡N) can release toxic hydrogen cyanide gas under acidic conditions.[3]

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic, particularly to the liver, based on the pyrrolizidine alkaloid structure.[1][4] Handle with appropriate personal protective equipment (PPE) at all times.

  • Reactivity: The nitrile group can undergo hazardous reactions. Avoid contact with strong acids, which could lead to the generation of hydrogen cyanide gas.[3]

  • Environmental Hazard: As a potentially toxic organic compound, it must not be disposed of down the drain or in regular trash.[5][6][7]

Fundamental Safety Precautions:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

  • Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[5][7]

  • Avoid inhalation of dust or vapors and prevent skin and eye contact.[8]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile from a laboratory setting.

Step 1: In-Lab Decontamination of Contaminated Materials

For glassware and other equipment contaminated with 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, a triple rinse procedure is mandatory.[9][10]

Procedure:

  • Select a suitable solvent that readily dissolves the compound. Common organic solvents like ethanol or acetone are generally appropriate.

  • Rinse the contaminated item with the chosen solvent three times.

  • Collect all rinsate as hazardous chemical waste.[11] Do not dispose of the rinsate down the drain.

Step 2: Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent accidental reactions.[9][12]

Liquid Waste:

  • Collect all liquid waste containing 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, including the rinsate from decontamination, in a designated, leak-proof container.[9][11]

  • The container should be clearly labeled as "Hazardous Waste: Toxic Organic Nitrile Compound" and should list the full chemical name: 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile.[10]

  • Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly acids.[9]

Solid Waste:

  • Collect any solid waste, such as contaminated gloves, weigh paper, or pipette tips, in a separate, clearly labeled, and sealed container.[3]

  • The label should read "Hazardous Waste: Solid Material Contaminated with 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile".

Step 3: Preparing for Final Disposal

Once the waste containers are ready, they must be prepared for collection by a licensed hazardous waste disposal company.

Container Management:

  • Ensure all waste containers are tightly sealed to prevent leaks or spills.[10]

  • Do not overfill containers; leave at least 5% of the container volume as headspace to allow for thermal expansion.[9]

  • Complete a hazardous waste manifest or tag as required by your institution and local regulations.[3]

Step 4: Final Disposal by a Licensed Professional

The final disposal of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile must be conducted by a licensed professional waste disposal service.[8] This is typically arranged through your institution's Environmental Health and Safety (EHS) office.

Key Actions:

  • Contact your EHS office to schedule a pickup for your hazardous waste.

  • Provide them with all necessary documentation, including the completed waste manifest.

  • Follow any additional instructions provided by your EHS office or the waste disposal company.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

Spill Response:

  • Evacuate the immediate area and alert your colleagues.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an absorbent material like sand or vermiculite.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

  • Inhalation: Move to fresh air.[13]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[15]

  • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containerization cluster_3 Final Disposal Start Start Waste_Generated Waste containing 6-Methyl-2,3- dihydro-1H-pyrrolizine-7-carbonitrile Start->Waste_Generated Liquid_Waste Liquid Waste (e.g., solutions, rinsate) Waste_Generated->Liquid_Waste Is it liquid? Solid_Waste Solid Waste (e.g., contaminated PPE, paper) Waste_Generated->Solid_Waste Is it solid? Liquid_Container Collect in a labeled, leak-proof liquid waste container Liquid_Waste->Liquid_Container Solid_Container Collect in a labeled, sealed solid waste container Solid_Waste->Solid_Container EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Liquid_Container->EHS_Pickup Solid_Container->EHS_Pickup Licensed_Disposal Disposal by licensed hazardous waste vendor EHS_Pickup->Licensed_Disposal

Caption: Disposal Workflow for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile.

Part 5: Data Summary

Parameter Guideline Rationale
PPE Safety goggles, lab coat, nitrile glovesProtects against potential toxicity and skin/eye irritation.
Work Area Chemical fume hoodMinimizes inhalation exposure to potentially toxic vapors or dust.
Waste Segregation Separate liquid and solid waste; keep away from acidsPrevents hazardous reactions and ensures proper disposal routing.
Container Labeling "Hazardous Waste," full chemical name, and hazard warningsEnsures clear identification and safe handling of the waste.
Final Disposal Licensed hazardous waste vendorEnsures compliance with environmental regulations and safe destruction of the hazardous material.

References

  • Chemically hazardous waste | Environmental Science Center - 東京大学. (n.d.). Retrieved from [Link]

  • 7 - Safety data sheet. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • Angene Chemical - Safety Data Sheet. (2025, December 18). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • PYRROLIZIDINE ALKALOIDS HEALTH AND SAFETY GUIDE - IRIS. (n.d.). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • Liquid waste - Chimactiv - AgroParisTech. (n.d.). Retrieved from [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Retrieved from [Link]

  • 1306763-57-4 - Safety Data Sheet. (2025, August 8). Retrieved from [Link]

  • 1H-Pyrrolizine-7-carbonitrile,2,3-dihydro-6-methyl-(9CI) - NextSDS. (n.d.). Retrieved from [Link]

  • Pyrrolizidine alkaloids (HSG 26, 1989) - INCHEM. (n.d.). Retrieved from [Link]

  • 1.1 Pyrrolizidine alkaloids. (n.d.). Retrieved from [Link]

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Handling

Personal protective equipment for handling 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical causality and mechanistic understanding. When handling specialized building...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical causality and mechanistic understanding. When handling specialized building blocks like 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile (CAS: 505098-77-1) , standard universal precautions are insufficient.

To build a truly safe operational environment, we must first deconstruct the molecule's specific hazard profile and then engineer a self-validating protocol that neutralizes those exact threats.

Mechanistic Hazard Profiling

6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile presents a dual-threat pharmacological profile due to its distinct functional groups:

  • The Pyrrolizine Core (Hepatotoxicity): Structurally related to pyrrolizidine alkaloids (PAs), the pyrrolizine scaffold is highly susceptible to hepatic cytochrome P450 (CYP3A4/CYP2B6) bioactivation. This metabolic oxidation converts the stable heterocycle into highly electrophilic dehydropyrrolizidine (DHP) esters. These reactive pyrrolic metabolites rapidly alkylate cellular macromolecules, forming pyrrole-protein and pyrrole-DNA adducts that trigger acute centrilobular necrosis and genotoxicity[1].

  • The Carbonitrile Group (Systemic Toxicity): While covalently bound organic nitriles (-C≡N) do not spontaneously off-gas hydrogen cyanide (HCN) at room temperature, they are highly permeable through biological membranes. Under extreme physiological or environmental conditions (such as exposure to strong acids), they can hydrolyze to release lethal cyanide ions[2].

ToxicityPathway A 6-Methyl-2,3-dihydro-1H- pyrrolizine-7-carbonitrile B Hepatic Cytochrome P450 (CYP3A4 / CYP2B6) A->B Absorption & Metabolism C Reactive Dehydropyrrolizidine (DHP) Intermediate B->C Bioactivation D Pyrrole-Protein Adducts (Hepatotoxicity) C->D Covalent Binding E Pyrrole-DNA Adducts (Genotoxicity) C->E Alkylation F Glutathione (GSH) Conjugation (Detox) C->F Scavenging

Metabolic activation of pyrrolizine derivatives to reactive DHP adducts.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific permeation and inhalation risks, your PPE must be selected based on quantitative breakthrough data rather than generic lab standards.

PPE CategorySpecificationMaterial / ThicknessCausality & Scientific Justification
Primary Gloves Inner LayerNitrile (0.11 mm)Provides baseline tactile dexterity for handling fine powders and prevents static transfer.
Secondary Gloves Outer LayerButyl Rubber (0.30 mm)Critical: Standard nitrile elastomers exhibit rapid breakthrough times (<10 mins) when exposed to organic nitriles dissolved in polar aprotic solvents (e.g., DMSO/DMF). Butyl rubber provides superior chemical resistance against heterocyclic permeation.
Eye Protection Splash GogglesPolycarbonatePrevents conjunctival absorption of aerosolized dust. Safety glasses with side shields are insufficient due to the lack of a hermetic facial seal.
Respirator N95 / P100Particulate FilterRequired only if a catastrophic fume hood failure occurs. Routine handling must never occur on an open bench.
Body Protection Lab CoatFlame-Resistant NomexPrevents electrostatic discharge (ESD) which could ignite solvent vapors during the solubilization phase.

Operational Workflow: Handling & Transfer Protocol

Every action taken with this compound must be part of a self-validating system to ensure zero-exposure.

Step 1: Environmental Validation

  • Action: Conduct operations strictly within a certified Class II Biological Safety Cabinet or a Chemical Fume Hood.

  • Validation: Before opening the chemical vial, verify the digital airflow monitor reads a face velocity between 80–100 feet per minute (fpm). Tape a small piece of Kimwipe to the sash to visually confirm continuous negative pressure [3].

Step 2: Static-Free Weighing

  • Action: Use a grounded, anti-static micro-spatula to transfer the solid into a tared, static-dissipative polymeric weigh boat.

  • Causality: Fine heterocyclic powders carry high electrostatic charges. Using standard metal spatulas can cause the powder to repel and aerosolize, creating an invisible inhalation hazard.

  • Validation: Confirm absolute zero drift on the analytical balance for 10 seconds post-transfer. A drifting mass indicates micro-aerosolization or spillage onto the draft shield.

Step 3: Closed-System Solubilization

  • Action: Do not transport the open weigh boat across the lab. Transfer the solid into a borosilicate glass vial, seal it with a PTFE-lined septum cap, and inject your solvent (e.g., DMSO) directly through the septum via a syringe.

  • Causality: This closed-system approach eliminates the risk of vapor exposure during the exothermic dissolution of the carbonitrile compound.

OperationalWorkflow Start 1. Pre-Operation Verify Fume Hood (80-100 fpm) Weigh 2. Weighing Use Anti-Static Spatula & Boat Start->Weigh Transfer 3. Transfer & Solubilization Direct Syringe Injection to Sealed Vial Weigh->Transfer Decon 4. Decontamination Apply 10% NaOCl (30 min contact) Transfer->Decon Dispose 5. Disposal Segregate from Acids (Prevent HCN) Decon->Dispose

Step-by-step operational workflow for handling and decontaminating pyrrolizine nitriles.

Emergency Spill Response & Disposal Plan

In the event of a spill, mechanical cleanup is secondary to chemical neutralization.

Spill Response Methodology:

  • Containment: If a solid spills, do not sweep it dry. Dry sweeping aerosolizes the toxic dust. Immediately cover the spill with absorbent pads lightly dampened with water to suppress particulate suspension.

  • Chemical Neutralization: Flood the contained area with a 10% aqueous sodium hypochlorite (NaOCl / Bleach) solution.

    • Causality: Sodium hypochlorite acts as a strong oxidizing agent. It aggressively attacks the carbonitrile group, oxidizing the potential cyanide-forming residue into cyanate (CNO⁻), which is orders of magnitude less toxic and safely hydrolyzes into harmless ammonia and bicarbonate [4].

  • Validation: Allow a strict 30-minute contact time for the oxidation reaction to reach completion before wiping up the residue. Verify the surface pH is neutral before removing PPE.

Disposal Plan:

  • Segregation: Place all contaminated consumables (weigh boats, gloves, Kimwipes) into a puncture-resistant, clearly labeled hazardous waste bag.

  • Chemical Incompatibility Warning: NEVER dispose of pyrrolizine-carbonitrile waste in the same bin as acidic waste.

    • Causality: Mixing organic nitriles with strong acids (like HCl or Sulfuric acid) can protonate the nitrile group, risking the rapid off-gassing of lethal hydrogen cyanide (HCN) gas.

  • Manifesting: Route the sealed waste through your institutional Environmental Health and Safety (EHS) department specifically for high-temperature incineration, which is the only EPA-approved method for the complete destruction of complex heterocyclic nitriles.

References

  • Ma, J., Xia, Q., Fu, P.P., & Lin, G. (2021). "Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts." Toxins (Basel). URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). "Toxicological Profile for Cyanide." Centers for Disease Control and Prevention (CDC). URL:[Link]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • Wikimedia Foundation. (2023). "Cyanide - Toxicity and Reactions." Wikipedia. URL:[Link]

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